2-Ethynyl-1,3-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethynyl-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLARAADMSAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663681 | |
| Record name | 2-Ethynyl-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381723-16-6 | |
| Record name | 2-Ethynyl-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynyl-1,3-difluorobenzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Ethynyl-1,3-difluorobenzene: A Technical Guide for Advanced Chemical Research
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Ethynyl-1,3-difluorobenzene, a key building block in the development of advanced pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms and an ethynyl group imparts unique electronic properties and metabolic stability to target molecules.[1] This document will explore the predominant synthetic strategies, focusing on the Sonogashira coupling reaction, and provide detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Arylacetylenes
This compound, also known as 2,6-difluorophenylacetylene, is a valuable synthetic intermediate.[2] The presence of the difluorinated benzene ring can significantly enhance the metabolic stability and target-binding interactions of bioactive molecules.[3] The terminal alkyne functionality serves as a versatile handle for further chemical modifications, most notably through "click chemistry" and cross-coupling reactions, making it a privileged scaffold in medicinal chemistry.[4][5] Its applications span the synthesis of selective Raf inhibitors for cancer therapy and the development of novel organic electronic materials.[6]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₄F₂ |
| Molecular Weight | 138.11 g/mol [2][7] |
| CAS Number | 381723-16-6[2][7] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Hazards | Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[2] |
Predominant Synthetic Strategy: The Sonogashira Coupling
The most prevalent and efficient method for the synthesis of this compound and its analogs is the Sonogashira cross-coupling reaction.[3][8] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][9]
The Core Reaction
The general transformation can be depicted as the reaction between a 1,3-difluoro-substituted aryl halide (e.g., 1-iodo-2,6-difluorobenzene or 1-bromo-2,6-difluorobenzene) and a protected or terminal acetylene source.
Causality of Experimental Choices
-
Aryl Halide: Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice often depends on the availability and cost of the starting material.
-
Acetylene Source: While acetylene gas can be used, it is often more practical and safer to use a protected form, such as trimethylsilylacetylene (TMSA). The silyl group is readily removed in a subsequent step.
-
Catalyst System: A combination of a palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and a copper(I) salt (typically CuI) is crucial for the catalytic cycle. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF), toluene, or 1,4-dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling approach.
References
- 1. 1-Ethynyl-2,3-difluorobenzene | 528878-43-5 | Benchchem [benchchem.com]
- 2. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 9. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Fluorinated Arylacetylene Building Block
An In-Depth Technical Guide to the Chemical Properties of 2-Ethynyl-1,3-difluorobenzene
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and rigid structural motifs like alkynes can profoundly influence a molecule's conformational preference, metabolic stability, and target-binding affinity.[1][2] this compound (also known as 2,6-difluorophenylacetylene) emerges as a pivotal building block, embodying these design principles. Its structure, featuring a terminal alkyne poised between two fluorine atoms on an aromatic ring, presents a unique electronic and steric environment. The fluorine atoms act as powerful electron-withdrawing groups, modulating the acidity of the acetylenic proton and the reactivity of the benzene ring.[1] This guide provides an in-depth exploration of the synthesis, spectroscopic signature, reactivity, and applications of this versatile compound, offering field-proven insights for researchers in drug development and materials science.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and hazards is the bedrock of successful and safe research.
Core Properties
The key identifiers and computed physical properties for this compound are summarized below, providing a foundational dataset for experimental design.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 381723-16-6 | PubChem[3][4] |
| Molecular Formula | C₈H₄F₂ | PubChem[3] |
| Molecular Weight | 138.11 g/mol | PubChem[3] |
| SMILES | C#CC1=C(C=CC=C1F)F | PubChem[3] |
| Calculated LogP | 1.9461 | ChemScene[4] |
Safety & Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3]
-
GHS Hazard Statements: The compound is a highly flammable liquid and vapor (H225).[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or face shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Storage & Incompatibilities: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Keep away from strong oxidizing agents, heat, sparks, and open flames.[6]
Synthesis Pathway: Sonogashira Cross-Coupling
The most direct and widely employed method for synthesizing arylacetylenes like this compound is the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[8] The choice of an appropriate precursor, such as 1,3-difluoro-2-iodobenzene, is critical for an efficient reaction.
Workflow for Synthesis via Sonogashira Coupling
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality & Expertise: This protocol utilizes a palladium(0) catalyst, which facilitates the oxidative addition to the aryl iodide.[8] The copper(I) co-catalyst is crucial as it reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[8] Triethylamine serves as both the solvent and the base, neutralizing the hydrogen iodide generated during the reaction. Using a protected alkyne like trimethylsilylacetylene (TMSA) prevents self-coupling and is easily removed in a subsequent step.[8]
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,3-difluoro-2-iodobenzene (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Add anhydrous triethylamine via syringe, followed by trimethylsilylacetylene (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove catalyst residues and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Deprotection: Dissolve the crude silyl-protected intermediate in methanol. Add potassium carbonate (2.0 eq.) and stir at room temperature for 2-4 hours.[10]
-
Purification: After deprotection is complete (monitored by TLC), remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.[9][10]
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predictive, based on established spectroscopic principles and data from analogous structures.[10][11][12]
| Parameter | Predicted Data |
| ¹H NMR (CDCl₃) | δ 7.35-7.50 (m, 1H, Ar-H), δ 6.95-7.10 (m, 2H, Ar-H), δ 3.45 (s, 1H, C≡C-H) |
| ¹³C NMR (CDCl₃) | δ 162-165 (dd, JCF ≈ 250 Hz, C-F), δ 130-132 (t, Ar-CH), δ 115-117 (m, Ar-CH), δ 105-108 (t, Ar-C-C≡), δ 85-90 (C≡CH), δ 75-80 (C≡CH) |
| ¹⁹F NMR (CDCl₃) | δ -108 to -112 (s) |
| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch) |
| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 138.03 |
Note on NMR Predictions: The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The carbon attached to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The ¹⁹F NMR chemical shift is referenced relative to CFCl₃.
Core Reactivity: A Hub for Molecular Elaboration
The true utility of this compound lies in the reactivity of its terminal alkyne, which serves as a versatile handle for constructing more complex molecules.
Key Reactions of the Ethynyl Group
Caption: Key reactivity pathways for this compound.
-
[3+2] Dipolar Cycloaddition (Huisgen Cycloaddition): This is one of the most powerful reactions for this class of compounds.[13] The reaction of the terminal alkyne (the dipolarophile) with a 1,3-dipole, most commonly an organic azide, forms a stable five-membered heterocyclic ring.[14]
-
Expert Insight (CuAAC "Click" Chemistry): The copper(I)-catalyzed variant (CuAAC) is exceptionally robust, proceeds under mild, often aqueous conditions, and has a very high functional group tolerance.[13] This makes it a premier choice in drug discovery for linking complex molecular fragments, such as attaching a targeting moiety to a payload. The reaction is highly regioselective, yielding the 1,4-disubstituted 1,2,3-triazole isomer exclusively.[14]
-
-
Sonogashira Coupling (as a Reactant): Having been formed by a Sonogashira reaction, the compound can itself be used as the alkyne component in a subsequent coupling with a different aryl or vinyl halide.[8] This allows for the synthesis of unsymmetrical diarylacetylenes, which are valuable structures in materials science and as molecular wires.
Applications in Drug Discovery and Development
The 2-ethynyl-1,3-difluorophenyl motif is not merely a theoretical construct; it is a validated structural component in advanced therapeutic candidates. The combination of the ethynyl group, a known privileged structure for targeting proteins, with the metabolically robust difluorophenyl ring makes it highly attractive.[15][16]
-
Kinase Inhibition: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides, a structure closely related to the topic compound, have been identified as potent and selective inhibitors of B-Raf(V600E).[15][17] This specific mutation is a key driver in various cancers, including melanoma and colorectal cancer.[17] The compounds demonstrated low nanomolar inhibitory concentrations (IC50) and significant in vivo antitumor efficacy in xenograft mouse models.[15]
-
Metabolic Stability and Target Engagement: The replacement of hydrogen with fluorine is a common strategy in drug design to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.[2] The terminal alkyne can serve as a reactive handle or "warhead" for covalent inhibitors or as a "click" handle for chemical biology probes used to identify molecular targets and assess target engagement in situ.[15]
Conclusion
This compound stands as a testament to the power of strategic molecular design. It is more than a simple chemical; it is a versatile platform for innovation. Its synthesis is accessible through robust cross-coupling methodologies, and its terminal alkyne provides a gateway to a vast chemical space through reactions like the copper-catalyzed azide-alkyne cycloaddition. For researchers and scientists in drug development, this compound offers a validated scaffold for developing next-generation kinase inhibitors and other targeted therapies, combining metabolic stability with potent and specific reactivity. As the demand for more sophisticated and effective molecular tools grows, the importance of foundational building blocks like this compound will only continue to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]
- 13. ethz.ch [ethz.ch]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity and Synthetic Utility of 2-Ethynyl-1,3-difluorobenzene
Abstract
2-Ethynyl-1,3-difluorobenzene is a versatile synthetic building block whose utility is derived from the orthogonal reactivity of its terminal alkyne and the unique electronic properties of its difluorinated aromatic ring. The electron-withdrawing nature of the fluorine substituents modulates the reactivity of both the ethynyl group and the phenyl ring, making it a valuable synthon in medicinal chemistry, materials science, and chemical biology. This guide provides an in-depth analysis of the synthesis and reactivity of this compound, offering field-proven insights into its application in key organic transformations, including cycloaddition reactions, transition metal-catalyzed cross-coupling, and polymerization. Detailed experimental protocols and mechanistic considerations are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful chemical tool.
Introduction: Structure and Properties
This compound, also known as 2,6-difluorophenylacetylene, is an aromatic organic compound featuring a terminal acetylene group flanked by two fluorine atoms in a meta arrangement on a benzene ring.[1][2] This specific substitution pattern imparts a unique combination of steric and electronic properties that govern its chemical behavior and synthetic applications.
Structure and Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 381723-16-6 | [1][2] |
| Molecular Formula | C₈H₄F₂ | [1][2] |
| Molecular Weight | 138.11 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,6-Difluorophenylacetylene | [2] |
The two fluorine atoms are potent electron-withdrawing groups, acting through a strong inductive effect (-I). This effect significantly lowers the electron density of the aromatic ring and influences the acidity of the terminal alkyne's proton. This electronic modulation is central to the compound's reactivity profile, activating the molecule for specific classes of reactions while deactivating it for others. Its incorporation into larger molecules is a key strategy in drug discovery for enhancing metabolic stability, modulating pKa, and improving target binding interactions.[3][4][5]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a Sonogashira cross-coupling reaction. This approach typically uses a di-substituted benzene precursor, such as 1,3-difluoro-2-iodobenzene, and a protected acetylene source, like trimethylsilylacetylene (TMSA). The silyl protecting group is crucial to prevent self-coupling of the terminal alkyne and is easily removed in a subsequent step.
General Synthetic Workflow
The two-step synthesis is a robust and widely applicable method. The causality for this choice is clear: the Sonogashira coupling is exceptionally tolerant of various functional groups and proceeds under mild conditions, while the use of a TMS-protected alkyne ensures high yields of the desired mono-alkynylated product. The final deprotection step is typically quantitative.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol is a self-validating system, where successful formation of the intermediate (D) can be easily monitored by TLC or GC-MS before proceeding to the final deprotection.
Step 1: Sonogashira Coupling of 1,3-Difluoro-2-iodobenzene with TMSA
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add 1,3-difluoro-2-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA, 4.0 eq) and anhydrous, degassed tetrahydrofuran (THF, 5 mL per mmol of aryl iodide).
-
Reactant Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting aryl iodide is consumed (typically 2-4 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with THF. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,3-difluoro-2-((trimethylsilyl)ethynyl)benzene.
Step 2: Deprotection of the Silyl Group
-
Reaction Setup: Dissolve the silyl-protected intermediate from Step 1 in a mixture of methanol and dichloromethane (e.g., 2:1 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, neutralize the mixture with dilute HCl (1M). Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield pure this compound.
Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its terminal alkyne, with the difluorinated ring primarily serving to modulate this reactivity and provide a fluorinated motif for the final product.
Reactions at the Ethynyl Group
The terminal alkyne is a hub for carbon-carbon and carbon-heteroatom bond formation, making it the most synthetically valuable feature of the molecule.
1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings.[6][7][8] The terminal alkyne of this compound serves as an excellent dipolarophile.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is arguably the most prominent application of terminal alkynes in drug discovery and chemical biology.[9] The reaction with organic azides proceeds rapidly and cleanly under mild, often aqueous, conditions to exclusively form 1,4-disubstituted 1,2,3-triazoles. The electron-withdrawing nature of the 2,6-difluorophenyl group can accelerate the reaction.
Caption: Simplified catalytic cycle for the CuAAC "Click" reaction.
Protocol for a Typical CuAAC Reaction:
-
Reactant Solution: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst by mixing sodium ascorbate (0.2 eq, 1M in H₂O) with copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 1M in H₂O). The solution should turn from blue to pale yellow/colorless as Cu(II) is reduced to the active Cu(I) species.
-
Reaction Initiation: Add the catalyst solution to the solution of reactants.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The product can be purified by column chromatography or recrystallization.
Cycloadditions with Nitrones: The reaction with nitrones provides a direct route to isoxazoline heterocycles, which are valuable scaffolds in medicinal chemistry.[10] This transformation typically proceeds under thermal conditions and its regioselectivity is governed by frontier molecular orbital theory.
Sonogashira Coupling: As used in its synthesis, the Sonogashira coupling is also the primary method for extending the carbon framework of this compound.[11][12] It couples the terminal alkyne with aryl or vinyl halides under mild conditions, catalyzed by a combination of palladium and copper salts.[12][13] This reaction is fundamental for creating complex π-conjugated systems for materials science or for linking the difluorophenyl motif to other parts of a drug candidate.[13][14]
Table of Typical Sonogashira Coupling Conditions:
| Component | Example Reagents | Typical Loading/Conditions | Rationale |
| Aryl/Vinyl Halide | Aryl Iodide, Bromide, or Triflate | 1.0 eq | I > Br > OTf > Cl reactivity allows for selective coupling.[12] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% | The active Pd(0) species is the core of the catalytic cycle. |
| Copper Co-catalyst | CuI | 2-10 mol% | Forms a copper acetylide to facilitate transmetalation, increasing reaction rate.[12] |
| Base | TEA, DIPEA, K₂CO₃, Cs₂CO₃ | 2-3 eq | Neutralizes the HX byproduct and aids in alkyne deprotonation. |
| Solvent | THF, Dioxane, Toluene, DMF | Anhydrous, Degassed | Choice depends on substrate solubility and reaction temperature. |
Reactions of the Aromatic Ring
The electronic properties of the 1,3-difluorinated ring dictate its reactivity. The strong inductive withdrawal of the two fluorine atoms and the ethynyl group deactivates the ring towards traditional electrophilic aromatic substitution (SEAr). However, this same property activates the ring for Nucleophilic Aromatic Substitution (SNAr) .
Although less common than reactions at the alkyne, SNAr can occur if a suitable leaving group is present on the ring or under forcing conditions. The fluorine atoms themselves can act as leaving groups. The electron-withdrawing substituents stabilize the negatively charged intermediate (a Meisenheimer complex), which is the key requirement for this reaction pathway.[15][16][17] The positions ortho and para to the activating groups are the most susceptible to nucleophilic attack.[17] For this compound, this would be positions 4 and 6.
Applications in Drug Discovery and Materials Science
The dual functionality of this compound makes it a highly valuable building block.
-
Medicinal Chemistry: The 2,6-difluorophenyl motif is a privileged structure in drug design. The fluorine atoms can block metabolic oxidation at the ortho positions, increasing the half-life of a drug.[3][4] They also lower the pKa of adjacent functional groups and can form crucial hydrogen bonds or dipole interactions with protein targets, enhancing binding affinity.[5] The ethynyl group serves as a versatile handle for late-stage functionalization via "click" chemistry or for building out the core scaffold using Sonogashira couplings.[9]
-
Materials Science: As a terminal alkyne, this molecule can act as a monomer in polymerization reactions to create fluorinated polymers.[18] Such polymers are of interest for their unique thermal stability, chemical resistance, and optoelectronic properties. The rigid rod-like structure of the ethynyl-aryl unit can be used to construct conjugated polymers for applications in organic electronics.[19][20]
Conclusion
This compound is a powerful and versatile building block whose reactivity is centered on its terminal alkyne, which is electronically modulated by the adjacent fluorine atoms. Its utility in robust and high-yielding transformations such as CuAAC and Sonogashira coupling has cemented its role as a key intermediate in the synthesis of complex molecules for pharmaceuticals and advanced materials. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for chemists to confidently and effectively utilize this synthon in their research and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. mdpi.com [mdpi.com]
- 8. ethz.ch [ethz.ch]
- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
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- 20. scirp.org [scirp.org]
spectroscopic data for 2-Ethynyl-1,3-difluorobenzene
Commencing Data Gathering
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discovery and history of difluorobenzene compounds
An In-Depth Technical Guide to the Discovery and History of Difluorobenzene Compounds
Authored by a Senior Application Scientist
Abstract
The difluorobenzenes, existing as three distinct structural isomers (1,2-, 1,3-, and 1,4-difluorobenzene), represent a cornerstone class of intermediates in modern chemical science. Their unique physicochemical properties, imparted by the strategic placement of fluorine atoms on the benzene ring, have made them indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of the discovery and historical evolution of these compounds. We will trace the narrative from the foundational principles of organofluorine chemistry to the landmark synthetic methodologies that first enabled the isolation of these isomers. The text will explain the causality behind pivotal experimental choices, detail the progression from hazardous early procedures to robust modern protocols, and contextualize their synthesis within the expanding applications that continue to drive their industrial and academic importance.
The Genesis of Aryl Fluorides: A Prelude to Difluorination
The story of difluorobenzenes is inextricably linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound was reported in the 19th century, the formation of a carbon-fluorine bond on an aromatic ring remained a formidable challenge.[1] A pivotal breakthrough occurred in 1886 when Otto Wallach at the University of Bonn successfully prepared the parent compound, fluorobenzene. Wallach's two-step procedure involved converting phenyldiazonium chloride to a triazene intermediate, which was then cleaved with hydrofluoric acid.[2] This achievement laid the conceptual groundwork for the subsequent synthesis of more complex fluorinated aromatic systems.
Foundational Methodologies: The Keys to Aromatic Fluorination
The reliable synthesis of difluorobenzenes was not possible until the development of robust methods for introducing fluorine into aromatic rings. Two historical reactions were paramount in this endeavor.
The Swarts Reaction: Establishing the Principle of Halogen Exchange
In 1892, the Belgian chemist Frédéric Jean Edmond Swarts introduced a process for replacing chlorine or bromine atoms with fluorine.[3][4] Known as the Swarts reaction, this method typically involves heating an alkyl halide with a heavy metal fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalyst like antimony pentachloride (SbCl₅).[3][4] While primarily applied to the synthesis of alkyl fluorides and chlorofluorocarbons (Freons), the Swarts reaction established the fundamental principle of halogen exchange (Halex), a concept that would later be adapted for the synthesis of specific fluoroaromatic compounds.[4][5]
The Balz-Schiemann Reaction: The Gateway to Aryl Fluorides
The most significant breakthrough for the synthesis of difluorobenzenes was the development of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann.[6][7] This reaction provided the first widely applicable and reliable method for introducing a fluorine atom directly onto an aromatic ring.[6] It remains a cornerstone of aromatic fluorine chemistry to this day.
The classical Balz-Schiemann reaction is a two-stage process:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form a stable, often isolable, aryldiazonium tetrafluoroborate salt.[6][8]
-
Thermal Decomposition: The isolated and dried diazonium salt is heated, causing it to decompose into the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[8][9]
The mechanism is believed to proceed through the formation of a highly unstable aryl cation intermediate, which is then trapped by the fluoride ion from the tetrafluoroborate counterion.[6][8] Despite its utility, the traditional method suffered from significant drawbacks, including the need for high decomposition temperatures and the potential for violent, exothermic reactions, especially on a larger scale.[6][10]
Synthesis and Discovery of the Difluorobenzene Isomers
The advent of the Balz-Schiemann reaction directly enabled the targeted synthesis and definitive identification of the three difluorobenzene isomers.
1,2-Difluorobenzene (ortho-Difluorobenzene)
The synthesis of 1,2-difluorobenzene was achieved by applying the Balz-Schiemann reaction to 2-fluoroaniline. The existing fluorine atom is chemically inert during the diazotization and decomposition steps, allowing for the selective replacement of the amino group with a second fluorine atom.[11]
1,3-Difluorobenzene (meta-Difluorobenzene)
The preparation of 1,3-difluorobenzene was accomplished by performing a double Balz-Schiemann reaction on 1,3-diaminobenzene (m-phenylenediamine).[12][13] This approach, while effective, could be challenging due to the need to diazotize both amino groups and manage the subsequent decomposition. Later methods were developed involving the diazotization of 2,4-difluoroaniline followed by a reductive hydro-de-diazotization to remove the diazonium group and leave a hydrogen atom in its place, yielding 1,3-difluorobenzene.[14][15]
1,4-Difluorobenzene (para-Difluorobenzene)
Similar to the meta isomer, 1,4-difluorobenzene was synthesized from 1,4-diaminobenzene (p-phenylenediamine) via a double Balz-Schiemann reaction.[16][17] An alternative historical route begins with p-chloronitrobenzene, which undergoes a nucleophilic aromatic substitution (a Halex reaction) to form p-nitrofluorobenzene. Subsequent reduction of the nitro group to an amine, followed by a standard Balz-Schiemann reaction, yields the final product.[17]
The Evolution of Synthesis and the Rise of Modern Applications
While the Balz-Schiemann reaction was revolutionary, its inherent safety risks and sometimes moderate yields spurred the development of improved and alternative synthetic protocols.
Modern Adaptations:
-
Photochemical Balz-Schiemann: Modern variations utilize light to induce the decomposition of the diazonium salt at lower temperatures, offering better control.[6][18][19]
-
Continuous-Flow Technology: Performing the reaction in a continuous-flow reactor minimizes the accumulation of hazardous diazonium intermediates, dramatically improving safety and scalability.[6][15][18]
-
Halogen Exchange (Halex) Reactions: For specific substrates, particularly those activated by electron-withdrawing groups, direct nucleophilic substitution of chlorine with fluoride using reagents like potassium fluoride (KF) in a polar aprotic solvent has become an industrially viable route.[1][20]
The refinement of these synthetic methods was driven by the burgeoning demand for difluorobenzenes as critical intermediates across various high-value sectors.
Key Application Areas:
-
Pharmaceuticals: The incorporation of fluorine into drug molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.[21][22] Difluorobenzene motifs are found in numerous active pharmaceutical ingredients (APIs). For instance, 1,3-difluorobenzene is a key intermediate in the synthesis of the widely used antifungal drug Fluconazole, while 1,2-difluorobenzene is a precursor for the anticoagulant Ticagrelor.[23][24]
-
Agrochemicals: Fluorinated compounds often exhibit potent and selective biological activity. Difluorobenzenes are used to produce advanced insecticides, such as Diflubenzuron, and herbicides.[23][25]
-
Materials Science: The unique electronic properties of the C-F bond make difluorobenzenes valuable precursors for specialty materials, including liquid crystals for displays and high-performance polymers with enhanced thermal stability and specific dielectric properties.[25][26] 1,2-difluorobenzene is also used as a specialized, high-dielectric-constant solvent for electrochemical studies.[11][27]
Data Summary and Representative Protocol
Table 1: Physicochemical Properties of Difluorobenzene Isomers
| Isomer | Structure | CAS Number | Boiling Point (°C) | Melting Point (°C) |
| 1,2-Difluorobenzene | ortho | 367-11-3 | 92 | -34 |
| 1,3-Difluorobenzene | meta | 372-18-9 | 83 | -59 |
| 1,4-Difluorobenzene | para | 540-36-3 | 88-90.4 | -13 |
Data sourced from references[11][14][28][29][30]
Experimental Protocol: Synthesis of 1,4-Difluorobenzene via the Balz-Schiemann Reaction
This protocol is a representative example adapted from established literature procedures for the synthesis of 1,4-difluorobenzene from p-phenylenediamine.[17]
WARNING: This reaction involves hazardous materials, including liquefied hydrogen fluoride and potentially explosive diazonium salts. It must only be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials:
-
p-Phenylenediamine
-
Liquefied Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
10% Sodium Hydroxide (NaOH) solution
-
Reaction vessel suitable for use with HF (e.g., Teflon or specialized alloy) equipped with mechanical stirring and cooling bath.
Workflow Diagram:
Step-by-Step Procedure:
-
Reactor Setup: Cool the reaction vessel to -10 °C using a suitable cooling bath.
-
Charging Reactants: Carefully charge the cooled reactor with p-phenylenediamine (1.0 mol) and liquefied anhydrous hydrogen fluoride (approx. 400 g). Stir the mixture mechanically for 10-15 minutes to ensure complete dissolution.[17]
-
Diazotization: Slowly add sodium nitrite (2.2 mol) in small portions to the stirred solution. Maintain the temperature at or below -10 °C throughout the addition to control the exothermic reaction. After the addition is complete, continue stirring at this temperature for 3 hours.[17]
-
Decomposition: After the diazotization is complete, slowly warm the reaction mixture using a water bath. The decomposition of the diazonium salt will begin, evidenced by the evolution of nitrogen gas. Continue gentle heating until gas evolution ceases, indicating the reaction is complete.[17]
-
Work-up: Carefully pour the reaction mixture into a separatory funnel designed for HF-resistant materials and allow the layers to settle.
-
Neutralization and Drying: Separate the organic layer. Wash it carefully with 10% sodium hydroxide solution until the washings are neutral, followed by a final wash with water. Dry the organic layer over anhydrous sodium sulfate.[17]
-
Purification: Filter off the drying agent and purify the crude product by fractional distillation. Collect the fraction boiling at approximately 88 °C, which is 1,4-difluorobenzene.[17]
Conclusion
The history of difluorobenzene compounds is a compelling narrative of scientific advancement, driven by the persistent need for novel molecular architectures. From the foundational discoveries of Wallach and Swarts to the transformative Balz-Schiemann reaction, the path to these versatile chemicals was paved by ingenuity and perseverance. Early, hazardous batch processes have given way to safer, more efficient, and scalable methods like continuous-flow synthesis, mirroring the maturation of the chemical industry itself. Today, the three isomers of difluorobenzene are not mere laboratory curiosities but indispensable platform chemicals that underpin innovations in medicine, agriculture, and materials science, ensuring their continued relevance for decades to come.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]
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- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scientificupdate.com [scientificupdate.com]
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- 30. Structure of 1,2-Difluorobenzene [glaserr.missouri.edu]
The Architecture of Innovation: A Technical Guide to Substituted Phenylacetylenes in Modern Research and Drug Development
Substituted phenylacetylenes represent a cornerstone in modern organic chemistry, materials science, and medicinal chemistry. Their rigid, linear structure, coupled with the tunable electronic properties afforded by aromatic substitution, makes them invaluable building blocks for a vast array of functional molecules and materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, characterization, and application of this versatile class of compounds, grounded in field-proven insights and established scientific principles.
The Synthetic Toolkit: Accessing Substituted Phenylacetylenes
The creation of carbon-carbon bonds between a terminal alkyne and an aryl halide is most prominently achieved through the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction, often in the presence of a copper co-catalyst, is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it a staple in the synthesis of complex molecules.[1]
The Sonogashira Coupling: A Mechanistic Deep Dive
The catalytic cycle of the Sonogashira reaction is a well-orchestrated interplay between palladium and, traditionally, a copper co-catalyst. Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The process initiates with the oxidative addition of an aryl halide to the Pd(0) catalyst, forming a Pd(II) complex. Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to generate a copper(I) acetylide intermediate. A key transmetalation step then occurs where the acetylide ligand is transferred from copper to the palladium complex. Finally, reductive elimination from the Pd(II) complex yields the desired substituted phenylacetylene and regenerates the active Pd(0) catalyst, thus completing the cycle.[1]
Recent advancements have led to the development of copper-free Sonogashira protocols, which are particularly advantageous when the presence of copper could lead to undesirable side reactions, such as alkyne homocoupling.[3] These systems often employ alternative bases or ligands to facilitate the direct reaction of the alkyne with the palladium complex.
Experimental Protocol: A General Procedure for Sonogashira Coupling
This protocol provides a robust starting point for the synthesis of a wide range of substituted phenylacetylenes. Optimization of solvent, base, and temperature may be required for specific substrates.
Materials:
-
Aryl halide (1.0 eq.)
-
Substituted phenylacetylene (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2-3 eq.)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the base and the substituted phenylacetylene.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted phenylacetylene.
Polymerization of Substituted Phenylacetylenes
Beyond discrete molecules, substituted phenylacetylenes serve as monomers for the synthesis of conjugated polymers.[4][5] These materials, known as poly(phenylacetylene)s (PPAs), exhibit intriguing electronic and optical properties with applications in "plastic electronics," sensors, and membrane separations.[4][5][6] Transition metal catalysts, particularly those based on rhodium and palladium, are effective in promoting the polymerization of these monomers.[4][7] The choice of catalyst and the nature of the substituents on the phenylacetylene monomer significantly influence the polymer's properties, such as its stereoregularity, molecular weight, and solubility.[4][7]
Structural Elucidation: Spectroscopic Characterization
The unambiguous identification and characterization of substituted phenylacetylenes rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of synthesized phenylacetylenes.
-
¹H NMR: The acetylenic proton, if present, typically appears as a singlet around δ 3.0 ppm. The aromatic protons exhibit characteristic splitting patterns depending on the substitution pattern of the phenyl ring.
-
¹³C NMR: The sp-hybridized carbons of the alkyne moiety typically resonate in the region of δ 80-90 ppm. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.[8][9]
-
The C≡C stretching vibration of the alkyne is a characteristic, albeit sometimes weak, absorption in the range of 2100-2260 cm⁻¹.
-
The ≡C-H stretch of a terminal alkyne appears as a sharp, strong band around 3300 cm⁻¹.
-
Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[10]
| Spectroscopic Technique | Key Diagnostic Features for Substituted Phenylacetylenes |
| ¹H NMR | Acetylenic proton (if present, ~δ 3.0 ppm), aromatic proton splitting patterns. |
| ¹³C NMR | Alkyne carbons (δ 80-90 ppm), substituent-influenced aromatic carbon shifts. |
| IR Spectroscopy | C≡C stretch (2100-2260 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹ for terminal alkynes).[8] |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. |
Applications in Drug Discovery and Materials Science
The unique structural and electronic features of substituted phenylacetylenes have led to their widespread application in various scientific disciplines.
Medicinal Chemistry
In drug development, the phenylacetylene motif is a valuable pharmacophore. Its rigid nature can help to lock a molecule into a specific conformation, enhancing its binding affinity to a biological target. Furthermore, the alkyne group can participate in various biological interactions and can be used as a handle for further chemical modification. For instance, substituted phenylacetylenes have been incorporated into molecules targeting nicotinic receptors and have been used in the synthesis of treatments for psoriasis and acne.[1]
Materials Science
The electronic properties of substituted phenylacetylenes make them attractive for applications in organic electronics.[11][12][13] The ability to tune the electronic and optical properties through substitution allows for the rational design of materials with specific functionalities.[14][15] For example, para-conjugation in phenylacetylene oligomers and polymers leads to delocalized electron-hole pairs, a desirable property for conductive materials, whereas meta-conjugation confines these excitations.[11][12][13] This understanding is crucial for designing artificial light-harvesting systems.[11][12]
Reactivity Landscape: Exploring Chemical Transformations
Substituted phenylacetylenes are versatile intermediates that can undergo a variety of chemical transformations, further expanding their synthetic utility.
Cycloaddition Reactions
The alkyne moiety of phenylacetylenes can participate in various cycloaddition reactions, providing access to complex cyclic and heterocyclic systems.[16][17] These reactions, such as [2+2] and [3+2] cycloadditions, are powerful tools for constructing molecular complexity in a stereocontrolled manner.[16][18] For example, the reaction of phenylacetylene with disilenes can lead to the formation of 1,2-disilacyclobutenes through a [2+2] cycloaddition.[16][17] Higher-order cycloadditions, such as the [6+4] cycloaddition, offer pathways to intricate bicyclic systems.[19]
Conclusion
Substituted phenylacetylenes are a class of compounds with immense potential, bridging fundamental organic synthesis with cutting-edge applications in medicine and materials science. A thorough understanding of their synthesis, particularly the nuances of the Sonogashira coupling, coupled with proficient spectroscopic characterization, empowers researchers to harness their full potential. As the demand for novel, functional molecules continues to grow, the versatile and tunable nature of substituted phenylacetylenes ensures their enduring relevance in the landscape of scientific innovation.
References
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- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
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- 14. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. 1,3-Dipolar Cycloaddition Reactions of 1-(4-Phenylphenacyl)-1,10-phenanthrolinium N-Ylide with Activated Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to 2-Ethynyl-1,3-difluorobenzene (CAS 381723-16-6): A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a therapeutic candidate. Fluorine-containing compounds, in particular, have garnered significant attention for their ability to enhance metabolic stability, binding affinity, and other crucial pharmacokinetic and pharmacodynamic properties.[1][2] This guide focuses on 2-Ethynyl-1,3-difluorobenzene (CAS 381723-16-6), a versatile chemical intermediate that embodies the convergence of two powerful medicinal chemistry strategies: the use of fluorinated aromatics and the application of the ethynyl group as a key structural and reactive handle. While not a therapeutic agent in itself, this compound serves as a critical building block in the synthesis of complex molecules, most notably in the development of targeted cancer therapies such as selective Raf kinase inhibitors.
This document will provide a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its application as a precursor in the generation of potent and selective kinase inhibitors. We will delve into the biological rationale for its use, focusing on the RAS-RAF-MEK-ERK signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in human cancers.[3][][5] Furthermore, this guide will present detailed, field-proven methodologies for the synthesis and subsequent biological evaluation of compounds derived from this important chemical entity.
Physicochemical and Safety Data of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in any synthetic workflow. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 381723-16-6 | [6] |
| Molecular Formula | C₈H₄F₂ | [6][7] |
| Molecular Weight | 138.11 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,6-Difluorophenylacetylene | [6] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 141.8±30.0 °C (Predicted) | N/A |
| Density | 1.17±0.1 g/cm³ (Predicted) | N/A |
Safety Information:
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of this compound and its Derivatives: The Sonogashira Coupling
The construction of the ethynyl-aryl bond is a cornerstone of modern organic synthesis. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a highly efficient and versatile method for this transformation.[8][9] This reaction is central to the synthesis of this compound and its subsequent elaboration into more complex molecules.
A general workflow for the synthesis of an aryl-alkyne using the Sonogashira coupling is depicted below:
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. annualreviews.org [annualreviews.org]
- 5. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 2-Ethynyl-1,3-difluorobenzene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Ethynyl-1,3-difluorobenzene in the Sonogashira cross-coupling reaction. The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is particularly valuable for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][4][5] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, making fluorinated building blocks like this compound highly valuable in medicinal chemistry and materials science. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer expert insights into overcoming common challenges.
Introduction: The Strategic Advantage of Fluorinated Alkynes in Sonogashira Couplings
The Sonogashira reaction, discovered by Kenkichi Sonogashira in 1975, typically employs a palladium catalyst and a copper(I) co-catalyst to facilitate the coupling of a terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide.[4][6] The reaction proceeds under basic conditions, often using an amine as both the base and, in some cases, the solvent.[1][3]
The use of this compound as the alkyne component introduces two fluorine atoms onto the aromatic ring. These fluorine substituents exert a strong electron-withdrawing effect, which can influence the reactivity of the alkyne and the properties of the resulting coupled product. In the context of drug discovery, the incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.
Key Advantages of Using this compound:
-
Modulation of Electronic Properties: The difluoro substitution pattern significantly alters the electronic nature of the phenylacetylene core, which can be leveraged to fine-tune the properties of the final product.
-
Enhanced Biological Activity: Fluorine substitution is a well-established strategy in medicinal chemistry for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.
-
Versatile Building Block: The resulting difluorinated arylalkyne products are versatile intermediates for the synthesis of more complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]
Figure 1: The Catalytic Cycle of the Sonogashira Coupling
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.[3] The reactivity of the halide is generally I > Br > Cl > F.[1]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II) complex.[3]
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne.
-
Role of the Base: An amine base is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also neutralizes the hydrogen halide byproduct formed during the reaction.[1]
While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][7] To mitigate this, copper-free Sonogashira protocols have been developed.[1]
Materials and Reagents
| Component | Recommended Reagent/Material | Purity/Grade | Supplier | Notes |
| Alkyne | This compound | ≥98% | Commercially available | Store under nitrogen at 4°C.[8] |
| Aryl/Vinyl Halide | Aryl iodide or bromide | ≥98% | Commercially available | Reactivity: I > Br.[1] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Catalyst grade | Commercially available | PdCl₂(PPh₃)₂ is often preferred for its air stability.[9] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | ≥99% | Commercially available | Should be a fine, off-white to light tan powder. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Commercially available | DIPA is often used for more hindered substrates.[10] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | THF is a good general-purpose solvent. DMF can be used for less reactive substrates. |
| Inert Gas | Nitrogen or Argon | High purity | Gas cylinder | Essential for preventing Glaser coupling and catalyst degradation. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction should be performed under an inert atmosphere using standard Schlenk techniques.
Reaction Setup:
Figure 2: Experimental Workflow
-
Preparation: To a dry, oven- or flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Expert Insight: The quality of the CuI is critical. If it is green or brown, it should be purified before use. The palladium catalyst should be a bright yellow crystalline solid.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe. Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Expert Insight: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.
-
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
Workup and Purification:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired difluorinated arylalkyne.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Proposed Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (e.g., wet solvent or base). | 1. Use a fresh batch of catalyst. Consider using a more active catalyst like Pd(PPh₃)₄. 2. Ensure proper Schlenk technique and use high-purity inert gas. 3. Use freshly distilled and dried solvents and bases. |
| Formation of Homocoupled Alkyne (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. 2. Reduce the amount of CuI or consider a copper-free protocol. |
| Decomposition of Starting Materials or Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Run the reaction at a lower temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Safety and Handling
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may cause respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated fume hood.[13] Keep away from heat, sparks, and open flames.[12][13] Ground all equipment to prevent static discharge.[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen) in a cool, dry, and well-ventilated area.[8][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. By understanding the reaction mechanism, adhering to rigorous experimental protocols, and implementing effective troubleshooting strategies, researchers can successfully leverage this reaction to advance their scientific endeavors. The protocols and insights provided in this guide are intended to serve as a valuable resource for achieving high-yielding and reproducible results.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. chemscene.com [chemscene.com]
- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Deployment of 2-Ethynyl-1,3-difluorobenzene in Modern Medicinal Chemistry
Introduction: Unpacking the Utility of a Privileged Scaffold
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 2-Ethynyl-1,3-difluorobenzene has emerged as a particularly valuable scaffold due to the unique and synergistic properties of its constituent parts: a terminal alkyne and a 1,3-difluorinated phenyl ring.
The terminal alkyne serves as a highly versatile functional handle. It is a cornerstone of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, and is the key reactant in the bioorthogonal "click" chemistry cycloaddition, allowing for the efficient and modular assembly of complex molecules.[1] The ethynyl group itself can act as a rigid linker or a nonclassical bioisostere for moieties like iodine, capable of forming hydrogen bonds and participating in π-stacking interactions.[2]
The 1,3-difluorobenzene motif is a "privileged" structural element in medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties.[3] Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, alter molecular conformation, and create favorable dipole-dipole interactions with protein targets.[4][5] Crucially, the C-F bond is exceptionally strong, making it an effective tool to block sites of metabolic oxidation, thereby enhancing a drug candidate's pharmacokinetic profile.[6] The combination of these features makes this compound a powerful tool for lead optimization and the construction of novel chemical entities.
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is arguably the most fundamental application of this compound, providing a robust method for forming a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[7] This reaction is indispensable for assembling the core scaffolds of many advanced drug candidates, particularly kinase inhibitors.[8]
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for a successful Sonogashira coupling. A palladium complex, typically with phosphine ligands like Pd(PPh₃)₄, facilitates the main catalytic cycle.[9] A copper(I) co-catalyst (e.g., CuI) is essential for the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[10] The base, usually an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX byproduct and facilitate the deprotonation of the terminal alkyne.[7] The exclusion of oxygen is paramount to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[7]
Protocol 1: General Sonogashira Coupling of this compound with an Aryl Bromide
This protocol provides a representative procedure for coupling this compound with a generic aryl bromide to synthesize a diarylacetylene derivative, a common core in kinase inhibitors.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed THF (to achieve a ~0.2 M concentration of the aryl bromide) followed by triethylamine (3.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.[10]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂, CuI | Standard, robust catalyst system for Sonogashira couplings.[8][10] |
| Base | Triethylamine (TEA) | Acts as both a base and a solvent; readily available and effective.[9] |
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants and catalysts; easily degassed.[8] |
| Temperature | 60 °C | Provides sufficient energy to drive the reaction without significant catalyst decomposition. |
| Atmosphere | Argon | Prevents oxidative homocoupling of the alkyne and degradation of the Pd(0) species.[7] |
Core Application II: Modular Synthesis via Click Chemistry
The terminal alkyne of this compound is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry". This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, which is an excellent and metabolically robust linker.[11] In medicinal chemistry, this allows for the rapid assembly of large compound libraries for high-throughput screening or for conjugating the fluorinated phenyl motif to biomolecules, imaging agents, or other pharmacophores.[12][13]
Causality in Experimental Design: The CuAAC reaction requires a source of catalytic Cu(I). This is often generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate. The reaction is remarkably tolerant of a wide range of functional groups and is often performed in aqueous solvent mixtures, making it highly "bioorthogonal". The resulting triazole is not merely a linker; it is a rigid, planar, and highly polar heterocycle that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often mimicking the properties of an amide bond.[11]
Protocol 2: CuAAC "Click" Reaction with an Azide Partner
This protocol details the synthesis of a 1,2,3-triazole by reacting this compound with benzyl azide as a model substrate.
Materials:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol (t-BuOH) and Water (1:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water (to achieve a ~0.5 M concentration).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.10 eq).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting triazole product is often highly crystalline and may be purified by recrystallization or by flash column chromatography if necessary.
Core Application III: A Scaffold for Kinase Inhibitors
The 2-ethynyl-1,3-difluorophenyl moiety is a key structural component in several potent and selective kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14][15]
-
Raf Inhibitors: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as highly potent and selective inhibitors of B-Raf(V600E), a mutant kinase that drives a large percentage of melanomas.[16] In this context, the ethynyl group provides a rigid vector to position other parts of the molecule, while the difluorophenyl ring likely engages in specific interactions within the ATP-binding pocket.[16]
-
Trk Inhibitors: The development of PET radiotracers for Tropomyosin receptor kinases (Trk A/B/C) has utilized fluorinated quinazoline scaffolds.[17] While not directly using this compound, the principles of using a fluorinated core for kinase inhibition and PET imaging are highly relevant and demonstrate the value of fluorine in this chemical space. The fluorine atom can serve as a site for radio-labeling ([¹⁸F]) or to modulate inhibitor selectivity.[17]
-
PI3K Inhibitors: Analogs of the PI3-kinase inhibitor ZSTK474 have incorporated various fluorinated benzimidazole motifs to improve properties like solubility and potency.[18] This highlights the general strategy of using fluorination to fine-tune the developability of kinase inhibitors.
Conclusion
This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its dual functionality allows for robust and modular synthesis of complex molecules through well-established reactions like the Sonogashira coupling and CuAAC. Furthermore, the intrinsic properties of the difluorophenyl ring provide a powerful method for enhancing the drug-like properties of a molecule, particularly its metabolic stability and target affinity. For researchers and drug development professionals, mastering the application of this scaffold opens a direct route to novel, potent, and pharmacokinetically sound therapeutic candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Ethynyl-1,3-difluorobenzene as a Versatile Synthon
Introduction: The Strategic Advantage of Fluorine and Acetylene
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence the properties of a target molecule. 2-Ethynyl-1,3-difluorobenzene emerges as a preeminent building block, offering a unique convergence of two highly valuable functionalities: a terminal alkyne and a difluorinated aromatic ring.
The 1,3-difluoro substitution pattern on the benzene ring is not merely an inert scaffold. The high electronegativity and small atomic radius of fluorine atoms can significantly alter the electronic properties of the ring, enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to biological targets through favorable electrostatic interactions.[1][2] The terminal ethynyl group, a linear and sterically unobtrusive moiety, serves as a versatile handle for a host of powerful synthetic transformations.[3] Its reactivity is central to the construction of complex molecular architectures through reliable carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of this compound as a synthetic building block. It moves beyond simple procedural descriptions to explain the underlying principles of its application, offering detailed, field-tested protocols for its most critical transformations: Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 381723-16-6 | [4][5] |
| Molecular Formula | C₈H₄F₂ | [4][5] |
| Molecular Weight | 138.11 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| SMILES | C#CC1=C(C=CC=C1F)F | [4][5] |
| Purity | ≥98% (Typical) | [5] |
| Storage | 4°C, stored under nitrogen | [5] |
GHS Hazard Statement Summary: This compound is classified as a highly flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[4]
Application I: Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and a mild base.[6] this compound is an excellent substrate for this transformation, allowing for the direct linkage of the difluorophenylacetylene unit to a wide variety of molecular scaffolds. This reaction is particularly crucial in the synthesis of complex pharmaceutical intermediates and conjugated organic materials.[7][8][9]
Causality in Protocol Design:
The choice of catalyst, base, and solvent is critical for a successful Sonogashira coupling.
-
Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ through reduction by a phosphine ligand (e.g., PPh₃).[6] The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step in the palladium catalytic cycle, thereby increasing the reaction rate.[6]
-
Base: An amine base, such as triethylamine (TEA), is typically used. It serves a dual purpose: to neutralize the hydrogen halide byproduct generated during the reaction and to act as the solvent.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a common choice for its ability to dissolve organic substrates and its suitable boiling point for reactions requiring heat.
Workflow: Sonogashira Coupling
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
protocols for labeling proteins with 2-Ethynyl-1,3-difluorobenzene
A Guide to Protein Labeling with the Dual-Function Photo-Affinity Probe: 2-Ethynyl-1,3-difluorobenzene
Introduction: A New Tool for Capturing Molecular Interactions
Photo-affinity labeling (PAL) is a powerful technique for identifying and characterizing molecular interactions in complex biological systems.[1] By using light to trigger a covalent bond between a probe and its interacting partners, PAL allows researchers to capture transient or weak interactions that are often missed by traditional methods.[2] The key advantage of PAL is its spatiotemporal control; the crosslinking reaction is initiated only upon UV irradiation, providing precise control over the experimental conditions.[3]
This application note introduces This compound , a versatile and powerful chemical probe for modern proteomics and drug discovery. This reagent possesses a unique dual-function architecture:
-
A Photoreactive Difluorobenzene Core: Upon activation with long-wave UV light, this moiety is proposed to form a highly reactive benzyne intermediate that can covalently crosslink to nearby proteins with high efficiency and minimal non-specific background.
-
A Terminal Alkyne Handle: This functional group remains inert during photo-crosslinking and serves as a bioorthogonal handle for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[4]
This two-stage approach enables researchers to first capture a protein interaction in its native environment and then attach the desired analytical tag for downstream detection, purification, and analysis.
Proposed Mechanism of Action
The utility of this compound is rooted in a two-step chemical process: UV-induced benzyne formation for crosslinking, followed by bioorthogonal ligation for detection.
2.1. Step 1: Photo-Activation and Covalent Crosslinking via Benzyne Intermediate
Unlike common photoreactive groups like aryl azides or diazirines that form nitrene or carbene intermediates respectively, the difluorobenzene group offers a distinct mechanistic pathway.[2][5] We propose that upon irradiation with UV light (e.g., 365 nm), the 1,3-difluorobenzene moiety undergoes photo-elimination to generate a highly reactive ethynyl-benzyne intermediate.[6][7][8]
This benzyne species is extremely electrophilic and short-lived, ensuring that it reacts only with molecules in its immediate vicinity. It can rapidly undergo nucleophilic attack by amino acid side chains (such as Lys, Cys, His) or insert into C-H bonds within the protein backbone, forming a stable, covalent adduct.[9] This rapid, proximity-driven reaction is ideal for capturing specific protein-protein or protein-ligand interactions.
Figure 1: Proposed mechanism of photo-crosslinking. UV light converts the probe into a reactive benzyne intermediate, which then covalently modifies a nearby protein.
2.2. Step 2: Bioorthogonal Reporter Tagging via Click Chemistry
After the photo-crosslinking event, the protein is covalently tagged with a probe that now presents a terminal alkyne. This alkyne is a bioorthogonal handle, meaning it does not react with biological molecules and is reserved for a specific secondary reaction. Using the well-established CuAAC "click" reaction, an azide-functionalized reporter of choice (e.g., Azide-Biotin for affinity purification or Azide-Fluorophore for imaging) can be selectively and efficiently attached to the alkyne-modified protein.[4]
Experimental Protocols & Workflow
The overall experimental strategy involves incubating the probe with the biological sample, initiating crosslinking with UV light, and then performing a click reaction to attach a reporter tag for analysis.
Figure 2: General experimental workflow for two-step protein labeling using this compound.
Protocol 1: Photo-crosslinking of Target Proteins
This protocol describes the covalent attachment of the probe to proteins in a sample, such as a purified protein solution or a cell lysate.
A. Materials Required
-
Target Protein Sample (purified or in cell lysate)
-
This compound (Probe)
-
Amine-free buffer (e.g., PBS pH 7.4, HEPES buffer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV Lamp with 365 nm output (e.g., Thermo Scientific Pierce UV Lamps)[10]
-
Microcentrifuge tubes, ice bucket
B. Reagent Preparation
-
Protein Solution: Prepare the protein sample at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Expert Insight: Amine-containing buffers like Tris or glycine must be avoided as they can quench the photoreactive intermediate.[11] If necessary, perform a buffer exchange using a desalting column.
-
-
Probe Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Store protected from light.
C. Photo-crosslinking Procedure
-
In a microcentrifuge tube on ice, combine the protein solution with the Probe stock solution. The final concentration of the probe should typically be 10-100 molar excess relative to the protein, but this requires optimization (see Table 1).
-
Incubate the mixture for 15-30 minutes on ice or at 4°C to allow for non-covalent association (if studying a specific ligand-protein interaction). For non-specific crosslinking in a complex, this step can be shorter.
-
Place the open tube on ice directly under a 365 nm UV lamp. Irradiate for 5-15 minutes.
-
Expert Insight: The optimal irradiation time depends on the lamp intensity and distance from the sample. Shorter times with high-intensity lamps are preferable to minimize potential protein damage.[12] Perform a time-course experiment to determine the optimal exposure.
-
-
After irradiation, the sample contains alkyne-modified protein. Proceed immediately to Protocol 2 or store at -80°C.
Protocol 2: Reporter Tagging via Click Chemistry (CuAAC)
This protocol describes the attachment of an azide-functionalized reporter to the alkyne-modified protein.
A. Materials Required
-
Alkyne-modified protein sample (from Protocol 1)
-
Azide-functionalized reporter (e.g., Biotin-Azide, Alexa Fluor 488-Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Copper-reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Spin desalting columns for purification
B. Reagent Preparation
-
Reporter Stock: Prepare a 1-10 mM stock solution of the azide-reporter in DMSO.
-
CuSO₄ Stock: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
C. Click Reaction Procedure
-
To your alkyne-modified protein sample, add the following reagents in order, vortexing gently after each addition:
-
Azide-reporter (to a final concentration of 100-200 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 5 mM)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove excess click chemistry reagents and unreacted reporter by passing the reaction mixture through a spin desalting column equilibrated with your buffer of choice (e.g., PBS).
-
The purified, labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).
Key Experimental Parameters & Controls
For robust and reproducible results, careful optimization and the inclusion of proper controls are essential.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve crosslinking efficiency but risk aggregation. |
| Probe Concentration | 10 - 200 µM | Start with a 50-100 fold molar excess over the protein. High concentrations can lead to non-specific labeling. |
| UV Wavelength | 365 nm | Long-wave UV minimizes damage to biomolecules compared to shorter wavelengths (e.g., 254 nm).[10] |
| UV Exposure Time | 1 - 15 min | Highly dependent on lamp intensity and sample distance. Minimize to prevent protein damage. |
| Azide-Reporter Conc. | 50 - 250 µM | A significant excess ensures the click reaction goes to completion. |
| Reaction Buffer | PBS, HEPES (pH 7.2-8.0) | Must be free of primary amines (e.g., Tris) and potent nucleophiles (e.g., DTT).[11] |
Essential Controls for Data Validation
To ensure the observed labeling is specific and dependent on the photo-activation, the following controls are critical:
-
No UV Control: Perform the entire protocol but omit the UV irradiation step. This control should show no covalent labeling and confirms that the probe does not react in the dark.
-
No Probe Control: Perform the protocol without adding the this compound probe. This helps identify any background from the click chemistry reagents or reporter tag.
-
Competition Control (for specific interactions): If using the probe to identify the binding target of a specific ligand, pre-incubate the sample with a large excess (e.g., 100x) of the unmodified, parent ligand before adding the probe. Specific labeling should be significantly reduced or eliminated.[4]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient UV exposure (time or intensity).- Quenching of reactive intermediate by buffer components.- Low probe concentration. | - Increase UV irradiation time or use a more powerful lamp.- Ensure buffer is amine-free (no Tris, glycine).- Increase the molar excess of the probe. |
| Protein Aggregation | - Protein damage from excessive UV exposure.- High probe concentration causing excessive crosslinking. | - Reduce UV irradiation time; keep sample on ice during exposure.- Titrate down the probe concentration.- Include 0.01% Tween-20 or other mild non-ionic detergent. |
| High Background Signal | - Non-specific binding of the probe or reporter.- Incomplete removal of excess reagents after click reaction. | - Perform competition control to assess specificity.- Ensure thorough purification after the click reaction step using a desalting column or protein precipitation. |
Conclusion
This compound is a powerful dual-function probe that combines the spatiotemporal control of photo-affinity labeling with the versatility of click chemistry. By leveraging a proposed photo-induced benzyne mechanism, this reagent enables the efficient covalent capture of protein interactions. The terminal alkyne handle provides a flexible platform for attaching a wide array of reporter tags, making this probe a valuable addition to the chemical biology toolbox for researchers in basic science and drug development.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Thieme E-Journals - SynOpen / Abstract [thieme-connect.de]
- 8. Mechanistic insights into benzyne formation via 1,2-di-iodobenzene photolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Strategic Synthesis of 2-Ethynyl-1,3-difluorobenzene and Its Derivatives for Advanced Research Applications
Introduction: The Strategic Importance of the 2-Ethynyl-1,3-difluorobenzene Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and ethynyl groups into molecular scaffolds is a proven strategy for optimizing physicochemical and biological properties. The this compound core is a particularly valuable building block, embodying a synergistic combination of desirable features.
The 1,3-difluorobenzene motif is frequently employed to enhance metabolic stability, improve binding affinity by engaging in favorable electrostatic interactions, and modulate pKa. The terminal alkyne, or ethynyl group, serves a dual purpose: it can act as a key pharmacophoric element or as a versatile synthetic handle for subsequent elaborations via powerful transformations like the Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
This guide provides an in-depth exploration of robust and field-proven synthetic routes to this compound, followed by protocols for its derivatization. The methodologies are presented with a focus on mechanistic understanding, practical execution, and strategic considerations for researchers in drug discovery and materials development.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis reveals two primary pathways to the target scaffold, starting from either a halogenated difluorobenzene precursor or a functionalized benzaldehyde. This deconstruction informs our choice of synthetic strategy based on precursor availability, scalability, and functional group tolerance.
Caption: Retrosynthetic pathways to this compound.
Route 1: Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is arguably the most direct and widely adopted method for forming the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, proceeding through a well-established catalytic cycle. The use of trimethylsilylacetylene (TMSA) is highly recommended as it prevents the undesired homocoupling of the terminal alkyne (Glaser coupling) and the TMS protecting group is easily removed under mild conditions.[4][5]
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,3-difluorobenzene
Materials:
-
1,3-Difluoro-2-iodobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, oven-baked Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and a magnetic stir bar.
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add anhydrous THF (5 mL per mmol of aryl iodide) and anhydrous Et₃N (3.0 eq) via syringe.
-
Add 1,3-difluoro-2-iodobenzene (1.0 eq) via syringe.
-
Slowly add trimethylsilylacetylene (1.2 eq) dropwise via syringe. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-4 hours).
-
Upon completion, dilute the mixture with diethyl ether and filter through a short plug of Celite to remove catalyst residues and salts.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected product.
Protocol 2: Deprotection to this compound
Materials:
-
2-((Trimethylsilyl)ethynyl)-1,3-difluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed (typically 1-2 hours).
-
Once complete, carefully add water to dissolve the salts and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, which is often pure enough for subsequent steps.
| Parameter | Typical Conditions for Sonogashira Coupling |
| Aryl Halide | Ar-I (preferred), Ar-Br |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) |
| Copper Co-catalyst | CuI (2-10 mol%) |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 70 °C |
| Typical Yield | 75-95% |
Route 2: Homologation of 2,6-Difluorobenzaldehyde
An alternative strategy involves the one-carbon homologation of a readily available aldehyde. This is particularly useful if the corresponding aryl halide for Route 1 is expensive or inaccessible. Two primary methods are employed: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
Method A: The Corey-Fuchs Reaction
This classic two-step transformation first converts the aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to afford the terminal alkyne.[6][7][8][9]
Caption: Workflow for the Corey-Fuchs reaction.
Protocol 3: Corey-Fuchs Synthesis of this compound
Step 1: Synthesis of 1-(2,2-Dibromovinyl)-2,6-difluorobenzene
-
To a flame-dried, round-bottom flask under argon, add triphenylphosphine (PPh₃, 4.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark red/brown.
-
After stirring for 30 minutes at 0 °C, add a solution of 2,6-difluorobenzaldehyde (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding pentane to precipitate triphenylphosphine oxide. Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography (hexanes) to isolate the 1,1-dibromoalkene.
Step 2: Conversion to the Terminal Alkyne
-
Dissolve the purified 1,1-dibromoalkene (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 2.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The solution may change color.
-
Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product.
Method B: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)
This method provides a milder alternative to the Corey-Fuchs reaction, avoiding the use of pyrophoric n-BuLi. It utilizes the Bestmann-Ohira reagent to convert aldehydes directly to terminal alkynes in a one-pot procedure.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. scispace.com [scispace.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 10. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 11. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 12. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 13. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethynyl-1,3-difluorobenzene
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for the purification of 2-Ethynyl-1,3-difluorobenzene. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt procedures effectively.
Part 1: Compound Profile & Initial Assessment
Before attempting any purification, a thorough understanding of the compound's properties and potential contaminants is critical. This compound is a valuable synthetic intermediate, but its terminal alkyne and fluorinated aromatic ring present unique challenges.
Quick Reference Data Table
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₂ | [1] |
| Molecular Weight | 138.11 g/mol | [1][2] |
| Appearance | Liquid to low-melting solid | [3][4] |
| Boiling Point (Est.) | ~120-140 °C (at atm. pressure) | [3] |
| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., Nitrogen) | [2] |
Safety & Handling Precautions
This compound must be handled with appropriate care in a well-ventilated fume hood.
-
GHS Hazard Statements: H225 (Highly Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: The terminal alkyne moiety can be sensitive to oxidation and moisture-catalyzed side reactions. Handling and storing under nitrogen or argon is strongly recommended to maintain purity.[2]
Part 2: General Purification Strategy & Workflow
The optimal purification strategy depends on the scale of your reaction and the specific impurities present. Most syntheses of this compound utilize the Sonogashira coupling, which dictates the likely contaminants.[5][6][7] The general workflow involves removing bulk, highly polar impurities first, followed by a high-resolution technique to separate the target compound from closely related byproducts.
Caption: General purification workflow for this compound.
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Impurity Identification & Removal
Q1: My crude NMR/GC-MS shows several unexpected signals. What are the most common impurities from a Sonogashira synthesis and how do I remove them?
A1: Contaminants from a Sonogashira coupling are predictable. The key is to select a purification method that exploits the differences in polarity, volatility, and solubility between your product and these impurities.
| Impurity Type | Common Examples | Why it Forms | Recommended Removal Method |
| Homocoupled Diyne | 1,4-bis(2,6-difluorophenyl)buta-1,3-diyne | Oxidative coupling of the terminal alkyne, often catalyzed by the copper co-catalyst in the presence of air.[8][9] | Column Chromatography: The diyne is significantly less polar than the product and will elute first. Recrystallization: If the product is solid, the more symmetric diyne may crystallize out preferentially or be removed from the mother liquor.[10] |
| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄), Copper salts (e.g., CuI) | Incomplete removal during workup. | Aqueous Wash: A wash with aqueous ammonium chloride or dilute ammonia can help remove copper salts. Plug Filtration: Passing the crude product through a short plug of silica gel or celite can adsorb a significant amount of palladium residue. |
| Unreacted Starting Materials | 1,3-difluoro-2-halobenzene, Protected alkyne (e.g., TMS-acetylene) | Incomplete reaction conversion. | Vacuum Distillation: Effective if starting materials have significantly different boiling points from the product. Column Chromatography: Usually provides excellent separation based on polarity differences. |
| Solvents & Base | Triethylamine (Et₃N), DMF, THF; Et₃N·HX salts | Residual solvent from the reaction and workup. | Aqueous Wash: Removes the water-soluble amine hydrohalide salt. High Vacuum / Rotary Evaporation: Removes volatile organic solvents. |
Technique-Specific Troubleshooting
Q2: I'm attempting a vacuum distillation, but the product seems to be decomposing in the distillation pot. What's happening?
A2: This is a classic issue with terminal alkynes. They can be thermally unstable and prone to polymerization or decomposition at elevated temperatures, even under vacuum.[11][12]
-
Causality: The high energy of the triple bond makes alkynes thermodynamically unstable relative to other hydrocarbons.[13] Prolonged heating provides the activation energy needed for decomposition pathways.
-
Troubleshooting Steps:
-
Go to a Higher Vacuum: The primary goal of vacuum distillation is to lower the boiling point.[14] Ensure your vacuum pump is pulling a strong vacuum (<1 mmHg is ideal). A lower pressure directly translates to a lower boiling temperature.
-
Use a Kugelrohr Apparatus: For smaller scales (<5 g), a Kugelrohr (short-path) distillation apparatus is superior. It minimizes the residence time of the compound at high temperatures and reduces the travel distance for the vapor, maximizing yield and purity.
-
Avoid Overheating: Heat the distillation flask slowly and evenly using a heating mantle with sand or a well-stirred oil bath. Do not exceed the minimum temperature required for a steady distillation rate.
-
Q3: I'm running a silica gel column, but the separation between my product and a key impurity is poor. How can I improve the resolution?
A3: Poor resolution in column chromatography is typically due to an incorrect choice of mobile phase (eluent) or improper column packing.[15][16]
-
Causality: Separation on silica gel (a polar stationary phase) occurs because compounds partition differently between the stationary phase and the mobile phase.[17][18] More polar compounds adhere more strongly to the silica and elute later. If the eluent is too polar, all compounds will move too quickly, resulting in poor separation. If it's not polar enough, they will move too slowly or not at all.
-
Troubleshooting Steps:
-
Optimize the Eluent System: The ideal solvent system should give your product an R_f (retention factor) of ~0.3-0.4 on a TLC plate.
-
Start with a non-polar solvent: Begin with 100% hexanes or heptane.
-
Gradually increase polarity: Add a more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments (1%, 2%, 5%, etc.) until you achieve the desired separation on TLC. This optimized solvent system can then be used for the column.
-
-
Use a Gradient Elution: Start running the column with a less polar solvent mixture to elute the least polar impurities first (like the homocoupled diyne). Then, gradually increase the polarity of the eluent to elute your product, leaving more polar impurities behind.
-
Ensure Proper Column Packing: Air bubbles or cracks in the silica bed will ruin separation. Pack the column as a slurry ("wet packing") and ensure the silica is fully settled and level before loading your sample.[18]
-
Q4: My final product is a solid, but I'm struggling to recrystallize it. It keeps "oiling out." What should I do?
A4: "Oiling out" occurs when a compound melts in the hot solvent before it dissolves, or when the solution becomes supersaturated above the compound's melting point. This is common when the melting point of the solid is low, as is the case for some isomers of this compound.[4]
-
Causality: For successful recrystallization, the compound must be fully dissolved in the minimum amount of boiling solvent.[19] If the boiling point of the solvent is higher than the melting point of your compound, it will melt first. Impurities can also depress the melting point, exacerbating this issue.
-
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves to form a clear solution.
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a boiling point below your compound's melting point.
-
Try a Solvent Pair System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane). Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexanes) at room temperature or while gently warming until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. This often induces crystallization at a lower temperature.
-
Induce Crystallization: If crystals are slow to form upon cooling, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[20]
-
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the recommended method for high-purity material on a small to medium scale (<5g).
-
Preparation:
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or toluene (~2-3 mL).
-
Add a small amount of silica gel (equal to the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better separation.
-
-
Column Packing:
-
Select a glass column of appropriate size (a 20-30 g silica column is suitable for 1 g of crude material).[15]
-
Pack the column with silica gel using your optimized eluent (e.g., 2% Ethyl Acetate in Hexanes) as a slurry. Ensure there are no air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the non-polar solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your desired product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Vacuum Distillation
This method is ideal for larger scales (>5g) where chromatography is less practical.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a short path or Vigreux column. Ensure all glass joints are properly greased and sealed.
-
Use a two-necked flask for the distillation pot to allow for a capillary bleed for smooth boiling.
-
-
Procedure:
-
Place the crude product in the distillation pot with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable.
-
Once the full vacuum is reached, begin to heat the pot gently in an oil bath.
-
Collect a small forerun fraction, which may contain residual solvents or more volatile impurities.
-
Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum achieved.
-
Stop the distillation before the pot is completely dry to avoid baking residues onto the glass.
-
-
Isolation:
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Transfer the purified liquid from the receiving flask to a clean, tared storage vial under an inert atmosphere.
-
References
- 1. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-乙炔基-3,5-二氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Ethynyl-2,4-difluorobenzene 97 302912-34-1 [sigmaaldrich.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. US3594437A - Purification of diethynylbenzenes - Google Patents [patents.google.com]
- 11. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Alkyne - Wikipedia [en.wikipedia.org]
- 14. How To [chem.rochester.edu]
- 15. web.uvic.ca [web.uvic.ca]
- 16. chromtech.com [chromtech.com]
- 17. columbia.edu [columbia.edu]
- 18. youtube.com [youtube.com]
- 19. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 20. youtube.com [youtube.com]
Technical Support Center: Reactions of 2-Ethynyl-1,3-difluorobenzene
Welcome to the technical support center for reactions involving 2-Ethynyl-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and manipulation of this versatile building block. The electron-withdrawing nature of the difluorinated phenyl ring significantly influences the reactivity of the ethynyl group, leading to specific and sometimes unexpected outcomes. This resource provides in-depth, experience-based insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sonogashira Coupling Reactions
Question 1: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing a significant amount of a higher molecular weight byproduct that seems to be a dimer of my starting alkyne. What is this side product and how can I prevent its formation?
Answer:
The side product you are observing is almost certainly the homocoupled dimer of this compound, which is 1,4-bis(2,6-difluorophenyl)buta-1,3-diyne. This occurs via a process known as Glaser coupling, a common side reaction in copper-catalyzed reactions of terminal alkynes.[1][2]
Mechanism of Glaser Homocoupling:
The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper acetylide. In the presence of an oxidant, often residual oxygen in the reaction mixture, this copper acetylide can undergo oxidative dimerization to yield the 1,3-diyne.[2][3][4]
Troubleshooting Guide for Minimizing Glaser Homocoupling:
| Strategy | Rationale |
| Ensure a Strictly Inert Atmosphere | Oxygen is a key oxidant for Glaser coupling.[1][3] Thoroughly degas your solvents and reaction vessel (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain a positive pressure of inert gas throughout the reaction. |
| Reduce Copper Catalyst Loading | While catalytic copper is necessary for the Sonogashira reaction, higher concentrations can accelerate the rate of homocoupling.[5] Experiment with reducing the CuI loading to the minimum effective concentration. |
| Slow Addition of the Alkyne | Adding the this compound slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[5] |
| Switch to a Copper-Free Protocol | If homocoupling remains a persistent issue, the most effective solution is to employ a copper-free Sonogashira protocol.[5] These methods often utilize specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst. |
Question 2: My Sonogashira reaction is sluggish, and I'm seeing a lot of my starting materials even after prolonged reaction times. What could be the issue?
Answer:
Several factors can contribute to a sluggish Sonogashira coupling. The reactivity of the aryl halide is a primary consideration, with the general trend being Ar-I > Ar-Br > Ar-Cl.[6] The electron-withdrawing difluoro substituents on the this compound can also influence its reactivity.
Troubleshooting Guide for Sluggish Sonogashira Reactions:
| Possible Cause | Recommended Solution |
| Inactive Palladium Catalyst | The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[5][7] Ensure you are using a fresh, high-quality palladium source. Catalyst decomposition can be visually identified by the formation of palladium black.[5] |
| Oxidized Copper(I) Iodide | CuI is susceptible to oxidation. Use a freshly opened bottle or a recently purchased batch for optimal results.[5] |
| Impure Reagents or Solvents | Impurities can poison the catalyst.[5] Ensure all reagents, especially the amine base, are of high purity and anhydrous. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For less reactive aryl halides (e.g., chlorides), bulky, electron-rich phosphine ligands may be required to promote the rate-determining oxidative addition step.[6][8] |
| Suboptimal Base | The amine base plays a dual role: it deprotonates the alkyne and neutralizes the hydrogen halide byproduct.[5] Ensure the base is sufficiently strong and soluble in the reaction medium. |
Cycloaddition Reactions
Question 3: I am attempting a [3+2] cycloaddition with an azide and this compound, but I am also getting a significant amount of a trimerized product. What is happening?
Answer:
Terminal alkynes, including this compound, can undergo a [2+2+2] cyclotrimerization to form substituted benzene derivatives. This is a common side reaction, especially in the presence of transition metal catalysts that can promote this transformation.[9] The cyclotrimerization of this compound can lead to a mixture of two regioisomers: the symmetric 1,3,5-tris(2,6-difluorophenyl)benzene and the asymmetric 1,2,4-tris(2,6-difluorophenyl)benzene.[10]
Visualizing Cyclotrimerization Side Product Formation:
Caption: Formation of regioisomeric cyclotrimerization side products.
Strategies to Minimize Cyclotrimerization:
-
Catalyst Choice: Avoid transition metal catalysts known to promote cyclotrimerization if your desired reaction does not require them. For thermally induced cycloadditions, ensure the reaction temperature is not excessively high, as this can favor trimerization.
-
Concentration: Running the reaction at a lower concentration can disfavor the termolecular cyclotrimerization reaction relative to a bimolecular cycloaddition.
-
Reaction Stoichiometry: Use a slight excess of the azide partner to favor the desired [3+2] cycloaddition.
Nucleophilic Addition Reactions
Question 4: I am trying to perform a nucleophilic addition to the alkyne of this compound, but the reaction is not proceeding as expected. Is this substrate suitable for such reactions?
Answer:
Yes, this compound is generally susceptible to nucleophilic addition. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which polarizes the molecule and makes the terminal alkyne carbon more electrophilic and prone to attack by nucleophiles.[11][12]
Troubleshooting Workflow for Nucleophilic Addition:
Caption: Troubleshooting logic for nucleophilic addition reactions.
Key Considerations for Nucleophilic Addition:
-
Nucleophile Strength: Strong nucleophiles are generally required for addition to alkynes.[12] If your reaction is not proceeding, consider using a more potent nucleophile.
-
Base: In many cases, a base is required to deprotonate the nucleophile or to facilitate the reaction.[13] The choice of base is critical and should be compatible with your substrate and nucleophile.
-
Solvent: The solvent can have a significant impact on the reaction rate and outcome. Aprotic polar solvents are often a good choice for nucleophilic additions.
-
Potential for Aromatic Substitution: With very strong nucleophiles and harsh conditions, there is a possibility of nucleophilic aromatic substitution (SNA_r_), where a fluorine atom is displaced.[14] This is generally less likely than addition to the alkyne under typical conditions but should be considered if unexpected aromatic products are observed.
Part 2: Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is designed to minimize the formation of the Glaser homocoupling byproduct.
Reagents and Equipment:
-
This compound
-
Aryl bromide
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), Pd(dtbpf)Cl₂ (0.02 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[15]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. reddit.com [reddit.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Ethynyl-1,3-difluorobenzene
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2-Ethynyl-1,3-difluorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this crucial synthetic transformation. The following troubleshooting guide and frequently asked questions (FAQs) are compiled from extensive in-house expertise and established literature to help you navigate the common challenges associated with this synthesis, which typically proceeds via a Sonogashira cross-coupling reaction. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Foundational Knowledge & Quick-Start Protocols
The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds, specifically between an aryl/vinyl halide and a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The synthesis of this compound involves coupling a 2-halo-1,3-difluorobenzene with an acetylene source. The electron-withdrawing nature of the two fluorine atoms makes the aryl halide substrate particularly electron-deficient, which influences reaction dynamics.
General Reaction Scheme
Catalysts: Pd(0) complex, Cu(I) salt Base: Amine (e.g., TEA, DIPA) Solvent: THF, DMF, Toluene, etc.
Table 1: Recommended Starting Conditions
This table provides validated starting points for your experiments. Note that optimization is often necessary depending on the specific alkyne source and available reagents.
| Parameter | Recommended Condition (Aryl Iodide) | Recommended Condition (Aryl Bromide) | Rationale & Key Considerations |
| Aryl Halide | 2-Iodo-1,3-difluorobenzene | 2-Bromo-1,3-difluorobenzene | Reactivity order is I > Br >> Cl.[3] Iodides allow for milder conditions and faster reactions, often at room temperature. Bromides are less reactive and typically require elevated temperatures.[4] |
| Alkyne | Trimethylsilylacetylene (TMSA) (1.2-1.5 eq) | Trimethylsilylacetylene (TMSA) (1.2-1.5 eq) | TMSA is a stable, liquid acetylene surrogate. The TMS group is easily removed post-reaction. Its volatility (BP 53°C) requires a sealed vessel or efficient condenser if heating.[5] |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ is a Pd(0) source. Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Higher loading may be needed for the less reactive bromide. |
| Cu Co-catalyst | CuI (1-5 mol%) | CuI (2-10 mol%) | The copper(I) salt is a crucial co-catalyst that forms a copper acetylide, facilitating the transmetalation step.[1] Ensure you are using fresh, high-purity CuI. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Triethylamine (TEA) or Diisopropylamine (DIPA) | The amine base is required to deprotonate the alkyne and neutralize the HX byproduct.[4] It can often be used as the solvent or co-solvent. |
| Solvent | THF or Toluene/TEA (3:1) | DMF or Toluene/DIPA (2:1) | Solvent choice is critical and can affect catalyst stability and reaction rate.[6] Anhydrous, degassed solvents are mandatory to prevent side reactions.[4] |
| Temperature | Room Temperature to 40°C | 60°C to 100°C | The higher reactivity of the aryl iodide allows for mild conditions. The C-Br bond requires more energy for oxidative addition, necessitating heat.[7] |
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Diagram 1: Initial Troubleshooting Workflow
This flowchart outlines the primary decision-making process when a reaction fails to proceed as expected.
Caption: Initial troubleshooting workflow for low-yield Sonogashira reactions.
Q1: My reaction is not working at all. What are the most critical initial checks?
A: When a Sonogashira reaction fails completely, the primary suspects are the catalyst activity and the reaction atmosphere.[4]
-
Inert Atmosphere: The single most critical factor is the exclusion of oxygen. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling) to form diynes, which consumes your starting material and can deactivate the catalyst.[4][8] Ensure your solvent is rigorously degassed (see Protocol 2) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Quality:
-
Palladium Catalyst: Ensure your palladium source is active. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ. This process can be inhibited by impurities.
-
Copper(I) Iodide: CuI is sensitive to oxidation. If your CuI is green or dark brown instead of white/tan, it has likely oxidized to Cu(II) and will be ineffective. Use a fresh bottle or purify it if necessary.[4]
-
-
Base Quality: The amine base must be anhydrous. Water can interfere with the catalytic cycle.
Q2: I see a black precipitate forming in my reaction. What is it and what should I do?
A: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive Pd(0) metal.[4] This indicates that the palladium catalyst has precipitated out of the solution because its ligands have dissociated.
-
Causality: This can be caused by several factors:
-
High Temperature: For aryl iodides, excessive heating is unnecessary and can promote catalyst decomposition.
-
Solvent Choice: Some solvents are less effective at stabilizing the catalytic species. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black under certain conditions.[5]
-
Impurities: Impurities in reagents or solvents can poison the catalyst, leading to decomposition.
-
-
Solution:
-
Re-evaluate your reaction temperature. If using an aryl iodide, try running the reaction at room temperature.
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
Consider a different solvent system, such as a mixture of toluene and your amine base.[9]
-
Using a ligand with a stronger binding affinity to palladium, such as a bidentate phosphine ligand (e.g., dppf), can sometimes prevent decomposition, although this may require re-optimization.[7]
-
Q3: My yield is low, and I see a significant amount of a byproduct with a higher Rf on TLC. What is it?
A: This is the classic signature of alkyne homocoupling (Glaser coupling), which produces a symmetrical diyne (e.g., bis(trimethylsilyl)buta-1,3-diyne).[4] This side reaction is catalyzed by the copper salt in the presence of oxygen.
-
Mechanism: The copper acetylide intermediate reacts with another molecule of itself in an oxidative process.
-
Solutions:
-
Rigorous Oxygen Exclusion: This is the most effective solution. Improve your degassing technique (see Protocol 2) and ensure a leak-proof inert atmosphere setup.
-
Minimize Copper Catalyst: Use the lowest effective loading of CuI (e.g., start at 1 mol%). In some cases, slow addition of the alkyne can also help by keeping its instantaneous concentration low.[9]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions are viable but may require different ligands, bases, or higher temperatures to proceed at a reasonable rate.[10][11] The primary benefit is the complete elimination of Glaser coupling.[4]
-
Diagram 2: Sonogashira vs. Glaser Coupling Pathways
Caption: Competing Sonogashira (desired) and Glaser (undesired) reaction pathways.
Q4: The reaction with 2-bromo-1,3-difluorobenzene is very sluggish. How can I improve the rate and yield?
A: Aryl bromides are significantly less reactive than aryl iodides in Sonogashira couplings.[1] The rate-limiting step is often the initial oxidative addition of the aryl bromide to the Pd(0) center.[7]
-
Increase Temperature: This is the most common solution. Reactions with aryl bromides often require heating, typically in the range of 60-100°C.[7]
-
Solvent Choice: A more polar, coordinating solvent like DMF can sometimes accelerate the reaction with less reactive bromides.[7]
-
Catalyst System:
-
Higher Catalyst Loading: Increasing the loading of both the palladium catalyst and CuI can improve conversion.
-
Ligand Choice: For difficult couplings, switching from standard triphenylphosphine to more electron-rich or bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate the oxidative addition step.
-
-
Base: A stronger base or a different amine, like diisopropylamine (DIPA) in toluene, has been shown to be effective for challenging substrates.[7]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline for a 1 mmol scale reaction using 2-iodo-1,3-difluorobenzene and TMS-acetylene. Adjustments may be necessary.
Materials:
-
2-Iodo-1,3-difluorobenzene (240 mg, 1.0 mmol)
-
Trimethylsilylacetylene (TMSA) (0.17 mL, 1.2 mmol, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (6 mg, 0.03 mmol, 3 mol%)
-
Triethylamine (TEA) (3 mL)
-
Toluene, anhydrous (6 mL)
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (6 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (6 mL) and anhydrous TEA (3 mL) via syringe. Stir to dissolve.
-
Degassing: Degas the solvent mixture using the freeze-pump-thaw method (see Protocol 2) for at least two cycles to ensure complete oxygen removal.
-
Substrate Addition: After the final thaw, add 2-iodo-1,3-difluorobenzene (240 mg) via syringe.
-
Alkyne Addition: Add TMSA (0.17 mL) dropwise via syringe. The solution may change color (e.g., to dark red or orange).[5]
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts.[3]
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Deprotection:
-
The crude product (1,3-difluoro-2-((trimethylsilyl)ethynyl)benzene) can be purified by flash column chromatography on silica gel.
-
To remove the TMS group, dissolve the purified product in methanol or THF and treat with a catalytic amount of K₂CO₃ or a stoichiometric amount of TBAF at room temperature. Monitor by TLC until the starting material is consumed.
-
After deprotection, perform a standard aqueous workup and re-purify if necessary to obtain the final product, this compound.
-
Protocol 2: Solvent Degassing via Freeze-Pump-Thaw
This technique is essential for removing dissolved oxygen from reaction solvents, which is critical for preventing Glaser homocoupling.
-
Prepare: Place the solvent(s) in a Schlenk flask that is no more than half full. Ensure the flask has a well-greased stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line. Evacuate the headspace for 5-10 minutes. Any oxygen trapped in the frozen solvent matrix will sublimate and be removed.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a room temperature water bath. You may see bubbles released as trapped gas escapes the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure rigorous removal of dissolved oxygen. After the final cycle, backfill the flask with your inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. reddit.com [reddit.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Ethynyl-1,3-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 2-ethynyl-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies.
The Sonogashira cross-coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne like this compound.[1][2] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring introduces specific considerations for catalyst and condition selection that will be addressed herein.
Frequently Asked Questions (FAQs): First Principles
This section addresses the fundamental questions you should consider before setting up your reaction.
Q1: What is the standard catalyst system for a Sonogashira coupling with an electron-deficient alkyne like this compound?
A standard and effective starting point is a palladium-based catalyst system. The choice of palladium source and ligand is critical and depends heavily on the reactivity of your aryl or vinyl halide coupling partner.
-
Palladium Source: Common choices include Pd(PPh₃)₂Cl₂ or generating the active Pd(0) species in situ from a precursor like Pd(OAc)₂ with added phosphine ligands.[2][3] For more challenging couplings, particularly with aryl chlorides, advanced pre-catalysts that rapidly form the active monoligated Pd(0) species are highly effective.[4]
-
Ligand: Triphenylphosphine (PPh₃) is a classic choice. However, for less reactive aryl halides (bromides, and especially chlorides), or for sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.[5] Ligands like XPhos or SPhos have demonstrated broad utility in these challenging scenarios.
-
Copper Co-catalyst: The "classic" Sonogashira reaction includes a copper(I) salt (typically CuI) as a co-catalyst.[6] Its role is to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[6][7] It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the catalytic cycle.
Q2: How do the fluorine substituents on this compound affect the reaction?
The two electron-withdrawing fluorine atoms have a notable electronic effect on the alkyne. They increase the acidity of the terminal acetylenic proton. This can be advantageous, as it facilitates the initial deprotonation step by the base, potentially accelerating the formation of the key copper or palladium acetylide intermediate.[8] However, this increased reactivity can also make the alkyne more susceptible to undesirable side reactions, such as homocoupling (see Troubleshooting Q3).
Q3: Should I use a copper co-catalyst? What are the pros and cons of "copper-free" Sonogashira coupling?
The decision to include a copper(I) co-catalyst is a critical fork in the road for your experimental design.
Traditional Copper-Catalyzed Sonogashira:
-
Pros: The addition of CuI can significantly accelerate the reaction, often allowing for milder conditions (e.g., lower temperatures).[2]
-
Cons: The primary drawback is the promotion of alkyne homocoupling, known as Glaser or Hay coupling, which forms a 1,3-diyne byproduct.[9][10] This side reaction is particularly problematic with electron-deficient alkynes and requires strictly oxygen-free conditions to minimize.[10] Copper toxicity can also be a concern for pharmaceutical applications, necessitating rigorous purification to remove residual copper.
Copper-Free Sonogashira:
-
Pros: The most significant advantage is the drastic reduction or complete elimination of alkyne homocoupling, leading to a cleaner reaction profile and simpler purification.[11][12] This is often the preferred method for substrates prone to this side reaction.
-
Cons: Copper-free reactions may require more forcing conditions, such as higher temperatures or stronger bases (e.g., Cs₂CO₃), and often rely on more sophisticated and expensive palladium/ligand systems to achieve high efficiency.[3][9]
Recommendation: For this compound, starting with a copper-free protocol is highly recommended to avoid the prevalent issue of homocoupling.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting Sonogashira couplings.
Problem: Low or No Product Yield
Q: My reaction shows no conversion of starting material. What are the first things to check? A: Before altering the core catalyst system, verify the fundamentals:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction setup is truly anaerobic. Thoroughly degas your solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[13]
-
Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure solvents are anhydrous and bases are of high purity.[14]
-
Temperature: For many aryl bromides, and nearly all aryl chlorides, room temperature is insufficient.[15] The oxidative addition step often requires thermal energy. If you started at room temperature, gradually increase the heat (e.g., to 60-100 °C) and monitor for conversion.
Q: I suspect my catalyst is inactive or I see palladium black precipitating. How can I improve catalyst performance? A: The formation of palladium black indicates the aggregation of Pd(0) into an inactive, bulk metallic state. This is a common failure mode.
-
Ligand Choice: The primary role of the phosphine ligand is to stabilize the Pd(0) center and prevent aggregation. If you are using a simple ligand like PPh₃ with a challenging aryl bromide or chloride, it may not be sufficient. Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos . These ligands create a sterically-encumbered, electron-rich palladium center that is both more stable and more reactive in the crucial oxidative addition step.
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts, or [DTBNpP]Pd(crotyl)Cl) are designed to cleanly and reliably generate the active monoligated Pd(0) species in solution, avoiding many of the side reactions that lead to catalyst death at the start of the reaction.[4][16] They often provide more reproducible results than using simple palladium salts.
Problem: Significant Side Product Formation
Q: I'm observing a major byproduct corresponding to the homocoupling of this compound. How do I stop this? A: This is the classic Glaser coupling side reaction, and it is almost always mediated by the copper co-catalyst in the presence of oxygen.[10]
-
Eliminate Copper: The most effective solution is to switch to a copper-free protocol. This removes the primary catalyst for the homocoupling pathway.[1][11]
-
Rigorous Degassing: If you must use copper, your reaction conditions must be scrupulously anaerobic. Even trace amounts of oxygen can facilitate the Cu(I) to Cu(II) oxidation that drives the Glaser coupling.
-
Use a Reducing Atmosphere: In some specialized cases, performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can help keep the copper in its active Cu(I) state and suppress the oxidative homocoupling.[10]
Optimization & Experimental Protocols
Catalyst & Reagent Selection Guide
The optimal conditions depend heavily on your specific aryl halide. Use this table as a starting point for your optimization.
| Parameter | Aryl Iodide (Most Reactive) | Aryl Bromide | Aryl Chloride (Least Reactive) |
| Pd Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(OAc)₂, Buchwald G3 Pre-catalysts | Buchwald G3/G4 Pre-catalysts |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | XPhos, RuPhos, cataCXium® A |
| Cu-Catalyst | Optional (Cu-free preferred) | Not Recommended (Cu-free) | Not Recommended (Cu-free) |
| Base | Et₃N, DIPEA | Et₃N, K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | THF, DMF, Toluene | Dioxane, Toluene, DMF | Dioxane, Toluene |
| Temp (°C) | 25 - 60 | 60 - 100 | 80 - 120 |
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a robust starting point for coupling this compound with a moderately reactive aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq), finely ground
-
Anhydrous, degassed 1,4-Dioxane (to make a ~0.2 M solution)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Reagents: Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the this compound (1.2 eq).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Ethynyl-1,3-difluorobenzene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-Ethynyl-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a valuable reagent, particularly in the synthesis of pharmaceuticals and advanced materials, due to the unique electronic properties conferred by its difluorinated aromatic ring.
However, its reactivity, particularly in common cross-coupling and cycloaddition reactions, is exquisitely sensitive to the reaction environment. The choice of solvent is not merely a medium for dissolution but a critical parameter that dictates reaction rate, yield, and even the product profile. This document provides in-depth, field-proven insights into navigating these solvent effects to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of this compound, with a focus on the causal relationship between solvent choice and experimental outcomes.
Q1: What are the most common reactions performed with this compound, and why is solvent choice so critical for them?
A1: The terminal alkyne functionality makes this reagent a prime substrate for two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling): This reaction forms a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide.[1] Solvent choice is paramount as it influences catalyst stability, solubility of reagents, and the stabilization of charged intermediates within the catalytic cycle.[2] An inappropriate solvent can lead to catalyst deactivation, slow reaction rates, or the promotion of side reactions like alkyne homocoupling.[3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This reaction forms a 1,2,3-triazole ring from the alkyne and an organic azide.[4][5] The solvent can dramatically affect the reaction rate and efficiency.[4] Some solvents can coordinate with the copper catalyst, while others, particularly water, can accelerate the cycloaddition process.[6]
Q2: How do the two fluorine atoms on the benzene ring influence the alkyne's reactivity compared to standard phenylacetylene?
A2: The two fluorine atoms are strongly electron-withdrawing. This has two primary consequences:
-
Increased Acidity of the Alkyne Proton: The electron-withdrawing nature of the fluorines makes the terminal C-H bond more acidic. This facilitates its deprotonation to form the acetylide anion, which is a key step in both Sonogashira and CuAAC reactions.
-
Modified Electronic Properties of the π-System: The fluorine substitution alters the electron density of the entire molecule, which can influence the kinetics of the catalytic cycle and the properties of the final product. While the C-F bond is very strong, it's worth noting that highly activated fluoroarenes can sometimes participate in cross-coupling reactions, though this is less common for Sonogashira couplings.[1][7]
Q3: What is the fundamental difference between polar protic, polar aprotic, and nonpolar solvents, and how do I choose one?
A3: The choice depends on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[8][9] They are excellent at solvating both cations and anions.[10] While they can be beneficial for some CuAAC reactions, they are often detrimental to SN2-type processes and can hinder nucleophiles by "caging" them through hydrogen bonding.[11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents have dipole moments but lack O-H or N-H bonds.[8][9] They are good at solvating cations but less effective at solvating anions.[10] This leaves anions (nucleophiles) "free" and highly reactive, making these solvents excellent choices for many transition-metal-catalyzed reactions, including Sonogashira couplings.[11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not effectively solvate charged species.[9] Toluene can be an excellent choice for Sonogashira reactions, particularly in copper-free systems, as it can promote faster kinetics in some cases.[2]
The decision of which solvent to use is a balance between reactant solubility and the specific requirements of the reaction's mechanism, as detailed in the troubleshooting guide below.
Q4: Why is it essential to degas solvents for Sonogashira couplings?
A4: The active catalyst in the Sonogashira reaction is a Palladium(0) species. Dissolved oxygen in the solvent can oxidize this Pd(0) to Pd(II), which is catalytically inactive in the primary cycle. This leads to reaction failure. Degassing the solvent (e.g., by bubbling with an inert gas like argon or nitrogen, or via freeze-pump-thaw cycles) removes dissolved oxygen and is a critical step for ensuring the longevity and activity of the catalyst.[13][14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Reaction Type: Sonogashira Coupling
Problem 1: Low or zero conversion of starting material.
-
Potential Cause: The chosen solvent provides poor solubility for the starting materials or catalyst complex, preventing the reaction from initiating. Alternatively, the solvent may be coordinating too strongly with the palladium catalyst (e.g., DMF can sometimes displace ligands), slowing the reaction.[2]
-
Suggested Solution:
-
Assess Solubility: First, confirm that your this compound and aryl halide are soluble in the chosen solvent at the reaction temperature.
-
Switch Solvent Type: If using a non-polar solvent like toluene resulted in failure, switch to a polar aprotic solvent like THF or dioxane, which may improve solubility.[13]
-
Consider an Alternative Polar Aprotic Solvent: If a reaction in DMF is sluggish, consider switching to toluene. Toluene is often an excellent, less-coordinating solvent for Sonogashira reactions, sometimes leading to better yields than DMF.[2]
-
Use a Co-solvent System: A mixture of solvents, such as 1:1 Dioxane:Et₃N, can provide a good balance of polarity for solubility while the amine acts as both the base and a solvent.[13]
-
Problem 2: Significant formation of a homocoupled alkyne byproduct (Glaser coupling).
-
Potential Cause: This side reaction is mediated by the copper(I) co-catalyst. The solvent environment may be favoring the oxidative homocoupling pathway over the desired cross-coupling pathway. This can be exacerbated by the presence of oxygen.
-
Suggested Solution:
-
Ensure Rigorous Degassing: Re-check your degassing procedure to eliminate oxygen, which promotes homocoupling.
-
Modify the Solvent/Base System: Using an amine solvent like triethylamine (Et₃N) or diisopropylamine, often mixed with another solvent like THF or toluene, can suppress homocoupling.[13]
-
Switch to Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, which completely eliminates this side reaction. These protocols often work well in solvents like DMF, amines, or even water with appropriate surfactants.[1][2]
-
Reaction Type: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem 1: The cycloaddition reaction is very slow or stalls completely.
-
Potential Cause: The solvent is not effectively promoting the catalytic cycle. The formation and reactivity of the key copper(I)-acetylide intermediate are highly solvent-dependent.
-
Suggested Solution:
-
Introduce Water: If you are running the reaction in a purely organic solvent like THF or DMF, consider using a mixture of t-BuOH/H₂O or even neat water. Water has been shown to have a beneficial effect on the rate of many CuAAC reactions.[6]
-
Screen Polar Aprotic Solvents: If an aqueous system is not suitable for your substrates, screen common polar aprotic solvents. DMF is a common choice for CuAAC reactions involving substituted quinolines.[4] DMSO is another effective solvent.
-
Consider "Green" Solvents: For certain substrates, sustainable solvents like glycerol or Deep Eutectic Solvents (DESs) have been shown to be excellent media for CuAAC, sometimes outperforming traditional organic solvents and allowing for easier catalyst recycling.[5][6]
-
Problem 2: Product isolation is difficult due to a high-boiling point solvent.
-
Potential Cause: The reaction was performed in a high-boiling solvent such as DMF (b.p. 153 °C) or DMSO (b.p. 189 °C), which are difficult to remove under vacuum.
-
Suggested Solution:
-
Optimize in a Lower-Boiling Solvent: Attempt the reaction in a lower-boiling polar aprotic solvent like THF (b.p. 66 °C) or acetonitrile (b.p. 82 °C). While potentially less effective than DMF/DMSO, they may provide sufficient reactivity with the benefit of easy removal.
-
Use an Aqueous System: If the reaction works well in a water-based system, product isolation can be simplified through extraction or precipitation.
-
Liquid-Liquid Extraction: For reactions in DMF, dilute the reaction mixture significantly with water and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM). Multiple extractions may be necessary to recover the product and leave the DMF in the aqueous phase.
-
Data & Visualization
Table 1: Solvent Selection Guide for Key Reactions
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Issues |
| Sonogashira Coupling | Toluene, THF, Dioxane, DMF, Et₃N | A balance of polarity is needed for solubility and catalyst stability. Non-polar toluene can be very effective.[2] Polar aprotics like THF and DMF are also common.[15] | DMF: Can sometimes slow reactions by coordinating to Pd.[2] Protic Solvents: Generally avoided as they can interfere with the catalyst and base. |
| CuAAC ("Click") | H₂O, t-BuOH/H₂O, DMF, DMSO, Glycerol | Water and other protic solvents often accelerate the reaction.[6] DMF is a reliable choice for many substrates.[4] | Non-polar Solvents: Generally poor choices as they do not stabilize the polar intermediates of the reaction. |
| Nucleophilic Substitution | Acetonitrile (MeCN), DMF, DMSO | Polar aprotic solvents are ideal as they solvate the counter-ion but leave the nucleophile highly reactive.[16][17] | Protic Solvents: Severely decrease nucleophilicity through hydrogen bonding ("caging"), slowing or stopping the reaction.[10][11][16] |
Diagram 1: Troubleshooting Workflow for a Failed Sonogashira Reaction
Caption: A logical workflow for diagnosing and solving a failed Sonogashira coupling.
Diagram 2: Solvent Selection Decision Tree
Caption: A decision tree to guide initial solvent selection based on reaction class.
Experimental Protocols
The following are generalized, starting-point protocols. Optimization of temperature, catalyst loading, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).
-
Add degassed solvent (e.g., THF or Toluene, ~0.1-0.2 M concentration) followed by a degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).
-
Add this compound (1.1-1.5 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a round-bottom flask, add the organic azide (1.0 equiv.) and this compound (1.05 equiv.).
-
Add the solvent system (e.g., 1:1 t-BuOH/H₂O, ~0.2 M).
-
In a separate vial, prepare the catalyst solution. Add sodium ascorbate (10-20 mol%) to a suspension of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 5-10 mol%) in water to generate the active Cu(I) species in situ.
-
Add the freshly prepared catalyst solution to the main reaction flask.
-
Stir vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. books.lucp.net [books.lucp.net]
- 3. ijnc.ir [ijnc.ir]
- 4. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC08492K [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 16. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Mitigate Homocoupling in Reactions with Terminal Alkynes
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering the common yet challenging issue of homocoupling in reactions involving terminal alkynes. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you minimize undesired diyne formation and maximize the yield of your target cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is terminal alkyne homocoupling and why is it a problem?
A1: Terminal alkyne homocoupling, often referred to as Glaser, Hay, or Eglinton coupling, is an oxidative side reaction where two molecules of a terminal alkyne react to form a symmetrical 1,3-diyne.[1][2][3] This becomes a significant issue in cross-coupling reactions like the Sonogashira coupling, where the intended outcome is the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[4][5] The formation of the homocoupled diyne consumes the starting alkyne, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate during purification.[2]
Q2: What is the underlying mechanism of this unwanted homocoupling?
A2: The primary driver of homocoupling is the presence of a copper(I) catalyst and an oxidant, such as oxygen from the air.[1][5][6] The generally accepted mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide complex.[1] Two of these copper acetylide units then undergo oxidative coupling to form the 1,3-diyne, with the copper being reoxidized to its active state by the oxidant.[1][7] This process is highly efficient and can readily compete with the desired cross-coupling pathway, especially under aerobic conditions.[4][5]
Q3: What are the main strategic approaches to prevent homocoupling?
A3: There are three primary strategies to suppress terminal alkyne homocoupling:
-
Judicious Choice of Catalyst System: This involves selecting catalysts and ligands that favor the cross-coupling reaction over homocoupling. A key approach here is the use of copper-free catalyst systems.[2][4]
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction atmosphere, and the rate of reagent addition can significantly shift the reaction equilibrium away from homocoupling.[2]
-
Use of Protecting Groups: The acidic proton of the terminal alkyne can be temporarily replaced with a protecting group to prevent it from participating in the homocoupling reaction.[2]
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides targeted solutions.
Issue 1: Excessive Homocoupling Observed in a Standard Sonogashira Reaction.
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A significant amount of a symmetrical 1,3-diyne byproduct is observed by TLC, GC-MS, or NMR analysis.
Root Causes & Actionable Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen is a key oxidant in the Glaser-Hay homocoupling mechanism, which is the primary competing reaction in copper-co-catalyzed Sonogashira reactions.[4][5] | Implement rigorous anaerobic conditions. Before starting the reaction, thoroughly degas all solvents and reagents. Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[3][4] |
| High Initial Alkyne Concentration | A high concentration of the terminal alkyne can statistically favor the bimolecular homocoupling reaction over the cross-coupling with the aryl/vinyl halide. | Employ slow addition of the terminal alkyne. Use a syringe pump to add the terminal alkyne to the reaction mixture over an extended period. This maintains a low, steady concentration of the alkyne, favoring the cross-coupling pathway.[2][8] |
| Inappropriate Ligand Choice | The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired homocoupling. | Switch to bulky, electron-rich phosphine ligands. Ligands such as P(t-Bu)3 or N-heterocyclic carbenes (NHCs) can promote the desired cross-coupling pathway.[8][9] |
| Copper Co-catalyst | The copper co-catalyst, while accelerating the Sonogashira reaction, is also the primary catalyst for the Glaser homocoupling side reaction.[4][10] | Transition to a copper-free Sonogashira protocol. Numerous copper-free methods have been developed that effectively eliminate the homocoupling side reaction.[4][11][12][13] |
Issue 2: Homocoupling Occurs During Reaction Workup.
Symptoms:
-
The reaction appears clean by in-process monitoring (e.g., TLC or LC-MS).
-
Significant amounts of the homocoupled diyne are isolated after the workup procedure.
Root Causes & Actionable Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exposure to Air in the Presence of Copper Catalyst | Even after the primary reaction is complete, the residual copper catalyst can promote homocoupling when the reaction mixture is exposed to air during the workup.[8][10] | Maintain low temperature during workup. Before exposing the reaction mixture to air, cool it to a low temperature (e.g., 0 °C or below). This slows down the rate of the catalytic homocoupling.[10] |
| Continued Catalytic Activity of Copper | The copper catalyst remains active in the reaction mixture post-reaction. | Quench the catalyst with a reducing agent. The addition of a mild reducing agent, such as sodium L-ascorbate, at the end of the reaction can deactivate the copper catalyst and prevent post-reaction oxidation and subsequent homocoupling.[8][10] |
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Ethynyl-1,3-difluorobenzene
This in-depth technical guide provides a comprehensive analysis of the characterization of 2-Ethynyl-1,3-difluorobenzene using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this guide delves into the structural elucidation of this fluorinated aromatic compound, offering a comparative perspective grounded in established spectroscopic principles. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages predictive models and data from analogous structures to provide a robust framework for its identification and characterization.
Introduction to this compound
This compound, also known as 2,6-difluorophenylacetylene, is an organic compound with the chemical formula C₈H₄F₂.[1][2] Its structure features a benzene ring substituted with two fluorine atoms at positions 1 and 3, and an ethynyl (acetylenic) group at position 2. This unique combination of a rigid aromatic core, electron-withdrawing fluorine atoms, and a reactive ethynyl group makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis. Accurate and unambiguous characterization of its structure is paramount for its application in these fields.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₂ | [1][2] |
| Molecular Weight | 138.11 g/mol | [1][2] |
| Exact Mass | 138.02810645 Da | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Difluorophenylacetylene | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals in two distinct regions: the aromatic region and the acetylenic region.
-
Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the ethynyl group. For comparison, the aromatic protons of 1,3-difluorobenzene appear in the range of δ 6.63-7.27 ppm.[3]
-
Acetylenic Proton (-C≡CH): A single proton attached to the terminal alkyne carbon will appear as a singlet, typically in the range of δ 3.0-3.5 ppm. The absence of neighboring protons results in a sharp, unsplit signal.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | 6.8 - 7.4 | m | - |
| Acetylenic-H | ~3.2 | s | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. The interpretation of the ¹³C NMR spectrum of fluorinated aromatic compounds can be complex due to carbon-fluorine couplings (¹JCF, ²JCF, ³JCF, etc.), which can span several bonds.[4]
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C-1 and C-3) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.
-
Acetylenic Carbons (-C≡CH): Two signals are expected for the two acetylenic carbons. The carbon attached to the benzene ring will have a chemical shift in the range of δ 80-90 ppm, while the terminal acetylenic carbon will be found further upfield, around δ 75-85 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-1, C-3 | 160 - 165 | d | ¹JCF ≈ 245 |
| C-2 | 110 - 115 | t | ²JCF ≈ 20-25 |
| C-4, C-6 | 112 - 118 | d | ³JCF ≈ 5-10 |
| C-5 | 128 - 132 | t | ⁴JCF ≈ 2-5 |
| -C ≡CH | 80 - 90 | t | ³JCF ≈ 3-5 |
| -C≡C H | 75 - 85 | s | - |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry.
-
A single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on an aromatic ring is typically in the range of -100 to -140 ppm relative to CFCl₃. For comparison, the fluorine signal in 1,3-difluorobenzene appears around -110 ppm. This signal will likely be a multiplet due to couplings with the aromatic protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-1, F-3 | -105 to -115 | m |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight.
Key Fragmentation Pathways:
The fragmentation of aromatic compounds often involves the loss of small, stable neutral molecules or radicals. For this compound, the following fragmentation pathways are plausible:
-
Loss of a fluorine atom: [M - F]⁺ at m/z 119.
-
Loss of acetylene (C₂H₂): [M - C₂H₂]⁺ at m/z 112.
-
Formation of a tropylium-like ion: Aromatic compounds can rearrange to form stable seven-membered ring cations.
The presence of fluorine can influence the fragmentation, and ions containing fluorine will exhibit characteristic isotopic patterns.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 138 | [C₈H₄F₂]⁺ (Molecular Ion) |
| 119 | [C₈H₄F]⁺ |
| 112 | [C₆H₄F₂]⁺ |
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a secondary standard can be used.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. ¹⁹F is a highly sensitive nucleus, so a smaller number of scans is usually sufficient.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC) Method:
-
Injector: Use a split/splitless injector at a temperature of 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230 °C.
-
Quadrupole Temperature: Set to 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization.
Conclusion
The comprehensive characterization of this compound through NMR and mass spectrometry is crucial for its use in various scientific disciplines. This guide provides a detailed framework for understanding and predicting its spectroscopic properties. While experimental data remains the gold standard, the predictive analysis presented here, based on established principles and comparative data, offers a valuable resource for researchers. The provided experimental protocols serve as a practical starting point for obtaining high-quality data for this and similar fluorinated aromatic compounds.
References
A Comparative Guide to the Reactivity of Fluorinated Phenylacetylenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for fine-tuning molecular properties. Phenylacetylene, a fundamental building block, undergoes a significant transformation in its chemical behavior upon fluorination. This guide provides an in-depth, objective comparison of the reactivity of fluorinated phenylacetylenes against their non-fluorinated counterpart, supported by experimental data and mechanistic insights. As Senior Application Scientists, we aim to elucidate the causal relationships behind the observed reactivity trends, empowering researchers to make informed decisions in their synthetic endeavors.
The Electronic Influence of Fluorine: A Double-Edged Sword
The reactivity of the ethynyl group in phenylacetylenes is intricately linked to the electronic nature of the phenyl ring. Fluorine, being the most electronegative element, exerts a powerful influence through a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The position and number of fluorine substituents dictate the net electronic impact on the alkyne moiety, thereby modulating its susceptibility to various chemical transformations.
The electronic influence of substituents is often quantified by Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta | σ_para |
| H | 0.00 | 0.00 |
| F | +0.34 | +0.06 |
| CF₃ | +0.43 | +0.54 |
Table 1: Hammett constants for common substituents, providing a quantitative measure of their electronic effects.[1][2]
As seen in Table 1, a fluorine atom at the meta position is significantly electron-withdrawing, whereas at the para position, the resonance effect partially counteracts the inductive effect, resulting in a much smaller net electron-withdrawing character. In contrast, the trifluoromethyl group (-CF₃) is strongly electron-withdrawing at both positions due to the cumulative inductive effect of three fluorine atoms and the absence of a significant resonance donation. These electronic perturbations are central to understanding the reactivity differences discussed below.
Cycloaddition Reactions: A Dance of Electrons
Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic systems. The reactivity of phenylacetylenes in these reactions is highly sensitive to the electron density of the triple bond.
[3+2] Cycloaddition with Azides (Huisgen Cycloaddition)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency and regioselectivity. In this reaction, the alkyne's electronic properties can influence the reaction rate. Generally, electron-deficient alkynes can exhibit enhanced reactivity in certain cycloaddition variants.
While direct kinetic comparisons across a range of fluorinated phenylacetylenes are not extensively documented in a single study, data from various sources indicate that electron-withdrawing groups on the phenylacetylene can modulate reactivity. For instance, in competitive experiments, electron-poor alkynes have shown different reactivity profiles compared to electron-rich or neutral alkynes.[3]
Experimental Protocol: Competitive Kinetic Analysis of Azide-Alkyne Cycloaddition
This protocol allows for the relative reactivity of different phenylacetylenes to be determined.
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of phenylacetylene and the fluorinated phenylacetylene derivatives (e.g., 4-fluorophenylacetylene, 4-(trifluoromethyl)phenylacetylene) in a suitable solvent (e.g., THF). Also, prepare a stock solution of an azide (e.g., benzyl azide) and the copper catalyst system (e.g., CuSO₄ and sodium ascorbate).
-
Reaction Setup: In a reaction vessel, combine the stock solutions of the two competing alkynes.
-
Initiation and Monitoring: Initiate the reaction by adding the azide and catalyst solutions. Monitor the reaction progress over time by taking aliquots at regular intervals and analyzing them by ¹H and ¹⁹F NMR spectroscopy or LC-MS to determine the relative consumption of the starting materials.[4]
-
Data Analysis: The ratio of the products formed will reflect the relative rate constants of the competing reactions.
dot graph TD { A[Azide] --> C{Cu-Acetylide Intermediate}; B[Fluorinated Phenylacetylene] --> C; C --> D[Triazole Product]; }
A simplified workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing sp²-sp carbon-carbon bonds. The reactivity of phenylacetylenes in this reaction is influenced by the ease of deprotonation of the terminal alkyne to form the copper acetylide intermediate.
Electron-withdrawing substituents on the phenyl ring increase the acidity of the terminal proton, facilitating the formation of the acetylide and potentially accelerating the reaction. While comprehensive kinetic studies directly comparing a series of fluorinated phenylacetylenes are sparse, the general trend observed in Sonogashira couplings is that electron-poor aryl halides (which would be analogous to the electronic effect on the alkyne) can exhibit different reactivity profiles.[5][6]
| Aryl Halide | Alkyne | Product Yield (%) |
| Iodobenzene | Phenylacetylene | 96 |
| 4-Iodotoluene | Phenylacetylene | 95 |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | 84 |
| 4-Bromotoluene | Phenylacetylene | 81 |
Table 2: Representative yields from Sonogashira coupling reactions, illustrating the influence of electronic effects on the aryl halide partner.[5][7]
Experimental Protocol: Comparative Sonogashira Coupling
-
Reactant Preparation: In separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon), place the aryl halide (e.g., iodobenzene), palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide (CuI).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine).
-
Alkyne Addition: To each flask, add an equimolar amount of either phenylacetylene or a fluorinated phenylacetylene derivative.
-
Reaction and Analysis: Stir the reactions at a constant temperature and monitor their progress by TLC or GC-MS. Upon completion, quench the reactions, perform a work-up, and purify the products. Compare the reaction times and isolated yields to assess the relative reactivity.[6][7]
dot graph TD { A[Aryl Halide] --> B{Oxidative Addition}; C[Pd(0) Catalyst] --> B; B --> D{Transmetalation}; E[Fluorinated Phenylacetylene + Cu(I)] --> F[Copper Acetylide]; F --> D; D --> G{Reductive Elimination}; G --> H[Coupled Product]; G --> C; }
Catalytic cycle of the Sonogashira cross-coupling reaction.
Nucleophilic and Electrophilic Additions: A Tale of Two Mechanisms
The electron-withdrawing nature of fluorine substituents can significantly alter the regioselectivity and rate of addition reactions to the alkyne triple bond.
Nucleophilic Addition
Fluorinated phenylacetylenes, particularly those with strongly electron-withdrawing groups like -CF₃, render the alkyne more electrophilic and thus more susceptible to nucleophilic attack. For instance, the addition of nucleophiles like thiols to electron-deficient alkynes is a well-established method for the synthesis of vinyl sulfides. The regioselectivity of this addition is governed by the electronic polarization of the alkyne. With a fluorine substituent on the phenyl ring, the β-carbon of the alkyne becomes more electron-deficient and is the preferred site of nucleophilic attack.
dot graph TD { A[Nucleophile (e.g., R-SH)] --> B{Attack on β-carbon}; C[Fluorinated Phenylacetylene] --> B; B --> D[Vinylic Anion Intermediate]; D --> E[Protonation]; E --> F[Vinyl Sulfide Product]; }
Mechanism of nucleophilic addition of a thiol to a fluorinated phenylacetylene.
Electrophilic Addition
Conversely, the electron-withdrawing effect of fluorine deactivates the alkyne towards electrophilic addition. The rate of reactions such as hydration, which proceeds via a vinyl cation intermediate, is expected to be slower for fluorinated phenylacetylenes compared to the parent compound. The electron-withdrawing substituents destabilize the positively charged intermediate, thus increasing the activation energy of the reaction.[8]
In-Situ Reaction Monitoring with ¹⁹F NMR
A significant advantage of working with fluorinated compounds is the ability to use ¹⁹F NMR spectroscopy for real-time reaction monitoring. The ¹⁹F nucleus has a 100% natural abundance, high sensitivity, and a large chemical shift dispersion, making it an excellent probe for following the conversion of fluorinated starting materials to products without the interference of proton signals. This technique is particularly powerful for competitive kinetic studies where the disappearance of multiple fluorinated reactants can be simultaneously and quantitatively monitored.[9][10][11][12]
Experimental Protocol: In-Situ ¹⁹F NMR Monitoring of a Competitive Reaction
-
Sample Preparation: In an NMR tube, prepare a solution of a mixture of two different fluorinated phenylacetylenes (e.g., 2-fluorophenylacetylene and 4-fluorophenylacetylene) and an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) in a deuterated solvent.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material mixture at time t=0.
-
Reaction Initiation: Add the reagent for the reaction being studied (e.g., a nucleophile or an electrophile) to the NMR tube and quickly place it in the NMR spectrometer.
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and products in each spectrum. The rate of disappearance of the starting materials and the appearance of the products can be plotted against time to determine the reaction kinetics for each fluorinated reactant.
Conclusion
The introduction of fluorine to the phenylacetylene framework provides a powerful strategy for modulating its reactivity. The strong inductive effect of fluorine generally enhances the reactivity towards nucleophiles and in reactions where increased acidity of the terminal proton is beneficial, such as the Sonogashira coupling. Conversely, it deactivates the alkyne towards electrophilic attack. The position of the fluorine substituent is critical, with meta and para substitution often leading to distinct electronic environments and, consequently, different reaction outcomes. The trifluoromethyl group, with its potent electron-withdrawing ability, typically exerts a more pronounced effect than a single fluorine atom. The ability to monitor these reactions in real-time using ¹⁹F NMR provides an invaluable tool for mechanistic studies and reaction optimization. This guide provides a foundational understanding of these reactivity trends, enabling researchers to harness the unique properties of fluorinated phenylacetylenes in the design and synthesis of novel molecules for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]
- 7. ijnc.ir [ijnc.ir]
- 8. Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 2-Ethynyl-1,3-difluorobenzene's Electronic Properties
This guide provides a comprehensive framework for the computational analysis of the electronic properties of 2-Ethynyl-1,3-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer an in-depth, logical workflow grounded in established scientific principles. We will explore the causality behind methodological choices, compare computational strategies, and provide actionable protocols to ensure trustworthy and reproducible results.
Introduction: The Significance of this compound
This compound is an intriguing molecule within the class of substituted phenylacetylenes. The presence of three distinct functional groups—an aromatic ring, two electron-withdrawing fluorine atoms, and an electron-rich ethynyl (alkyne) group—creates a unique electronic landscape. The fluorine atoms, through their strong negative inductive effect, and the ethynyl group, with its π-system, significantly modulate the electron density distribution of the benzene ring.[1][2] Understanding these electronic properties is paramount for predicting the molecule's reactivity, intermolecular interactions, and potential applications in fields ranging from materials science (as building blocks for organic semiconductors) to medicinal chemistry (as a pharmacophore in drug design).[3][4]
Computational chemistry provides a powerful, efficient, and cost-effective lens through which to examine these properties before committing to extensive experimental synthesis and testing.[5] This guide will focus on Density Functional Theory (DFT) as the primary tool for analysis due to its excellent balance of accuracy and computational cost for systems of this nature.[6][7]
Methodological Framework: A Comparative Approach
While numerous computational methods exist, a robust analysis often involves comparing results from different levels of theory. Here, we outline a primary high-accuracy method (DFT) and a secondary, faster method (Semi-Empirical) to provide a comprehensive and validated perspective.
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has proven highly successful for calculating the electronic properties of organic molecules.[6]
Causality of Method Selection:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, providing reliable results for a broad range of organic molecules.[7][8] Many studies have demonstrated its success in predicting the electronic properties of aromatic systems.[6][9]
-
Basis Set - 6-311+G(d,p): This is a triple-zeta Pople-style basis set.
-
6-311 : Indicates that core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (with 3, 1, and 1 primitives), allowing for greater flexibility in describing electron distribution.
-
+ : Adds diffuse functions to heavy (non-hydrogen) atoms. This is critical for accurately describing the electron density far from the nucleus, which is important for anions, excited states, and systems with lone pairs, like our fluorine-substituted benzene.
-
G : Denotes Gaussian-type orbitals.
-
(d,p) : Adds polarization functions to both heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds and non-covalent interactions accurately.
-
Experimental Protocol: Step-by-Step DFT Workflow
This protocol assumes the use of the Gaussian 16 software package, a standard in the field.[10][11]
-
Molecule Construction:
-
Build the this compound molecule using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, quick structure clean-up using molecular mechanics if available.
-
-
Geometry Optimization:
-
Create a Gaussian input file (.gjf or .com).
-
The route section should specify the desired calculation. The keywords Opt Freq request a geometry optimization followed by a frequency calculation at the optimized structure.[12][13] The frequency calculation is crucial to confirm the structure is a true energy minimum (no imaginary frequencies).
-
Route Section Example: #p B3LYP/6-311+G(d,p) Opt Freq
-
Specify a descriptive title, the charge (0), and spin multiplicity (1 for a singlet ground state).
-
Paste the Cartesian coordinates of the molecule.
-
Submit and run the calculation.[14]
-
-
Property Calculation and Analysis:
-
Upon successful completion, open the output file (.log or .out).
-
Verify Optimization: Search for "Optimization completed" and confirm there are no imaginary frequencies in the frequency analysis section.
-
Extract Data:
-
HOMO/LUMO Energies: Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied eigenvalue is the HOMO energy, and the first virtual eigenvalue is the LUMO energy. The HOMO-LUMO gap is the difference between these two values.
-
Dipole Moment: Search for "Dipole moment (field-independent basis, Debye)". The total dipole moment and its vector components will be listed.
-
Generate ESP Map: To visualize the electrostatic potential, a second calculation is often run on the optimized geometry. Use the keyword Pop=MK to compute the ESP and iop(6/33=2) to print the grid points. Alternatively, use a visualization software's interface to generate a cube file of the potential mapped onto the electron density surface.
-
-
Visualize Orbitals: Use a visualization program to open the checkpoint file (.chk) and render the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) surfaces.
-
Workflow for DFT Analysis
References
- 1. chemistryguru.com.sg [chemistryguru.com.sg]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]
- 6. iiste.org [iiste.org]
- 7. inpressco.com [inpressco.com]
- 8. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gaussian.com [gaussian.com]
- 11. gaussian.com [gaussian.com]
- 12. medium.com [medium.com]
- 13. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]
- 14. m.youtube.com [m.youtube.com]
A Researcher's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethynyl-1,3-difluorobenzene: A Comparative Approach
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Ethynyl-1,3-difluorobenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data report. It synthesizes predictive analysis based on foundational NMR principles and comparative data from structural analogs to offer a comprehensive interpretation framework. We will explore the nuanced effects of the ethynyl group and meta-positioned fluorine atoms on the aromatic system, elucidating the complex coupling patterns and chemical shift assignments that define this molecule's spectral signature.
Introduction: The Structural Challenge
This compound (also known as 2,6-difluorophenylacetylene) is a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its structural elucidation via NMR spectroscopy presents a fascinating case study due to the interplay of competing electronic and anisotropic effects. The two fluorine atoms at positions 1 and 3 exert strong electron-withdrawing inductive effects, while the ethynyl group at position 2 introduces significant magnetic anisotropy. Understanding these influences is paramount for the unambiguous assignment of its proton and carbon signals, a critical step in reaction monitoring, quality control, and structural verification.
This guide will dissect the ¹H and ¹³C NMR spectra by:
-
Predicting chemical shifts and coupling constants based on established substituent effects.
-
Analyzing the complex spin-spin coupling networks involving ¹H-¹H and nucleus-¹⁹F interactions.
-
Comparing its spectral data with simpler analogs—1,3-difluorobenzene and ethynylbenzene—to isolate and understand the contribution of each substituent.
Part 1: The ¹H NMR Spectrum – A Detailed Interpretation
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons (H-4, H-5, H-6) and one signal for the acetylenic proton (H-α). The symmetry of the 1,3-difluoro substitution is broken by the ethynyl group, rendering all three aromatic protons chemically non-equivalent.
Predicted Chemical Shifts and Multiplicities
-
Aromatic Protons (H-4, H-5, H-6): In the parent 1,3-difluorobenzene, the proton at C-2 is the most shielded, while the protons at C-4/C-6 are equivalent and downfield, and the C-5 proton is intermediate[1]. The introduction of the ethynyl group at C-2 removes this proton and further influences the remaining ones. The ethynyl group's anisotropy can cause both shielding and deshielding depending on the proton's spatial orientation relative to the triple bond's π-system[2][3][4]. We predict H-5, being para to the ethynyl group, will be the most downfield, appearing as a complex multiplet due to coupling with H-4, H-6, and both fluorine atoms. H-4 and H-6, being ortho to the ethynyl group, will have similar chemical shifts but will be distinguishable by their coupling patterns.
-
Acetylenic Proton (H-α): The acetylenic proton typically resonates in the range of 2.5-3.5 ppm. Its chemical shift is influenced by the aromatic ring currents.
Spin-Spin Coupling: The Key to Assignment
The multiplicity of each aromatic proton signal is complex, arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. Fluorine (¹⁹F) has a nuclear spin of I=1/2, just like a proton, and its coupling to protons can be observed over multiple bonds[5].
-
³JHH (ortho): Typical ortho coupling between H-4 and H-5, and between H-5 and H-6, is expected to be in the range of 7-9 Hz.
-
⁴JHH (meta): A smaller meta coupling between H-4 and H-6 of around 2-3 Hz is anticipated.
-
³JHF (ortho): The coupling between F-3 and H-4 will be a significant ortho coupling, typically 8-10 Hz.
-
⁴JHF (meta): The coupling between F-1 and H-6, and F-3 and H-5 will be in the meta range, approximately 5-8 Hz[6].
-
⁵JHF (para): The smallest long-range coupling will be the para coupling between F-1 and H-5, and F-1 and H-4, often around 0-3 Hz.
This intricate network of couplings results in each aromatic proton appearing as a complex multiplet, often a triplet of doublets of doublets (tdd) or a similar higher-order pattern.
Diagram 1: Predicted ¹H-¹H and ¹H-¹⁹F Coupling Network The following diagram illustrates the primary spin-spin coupling interactions within this compound. Stronger couplings are represented by solid lines, while weaker, long-range couplings are shown with dashed lines.
Caption: Visualization of key proton-proton and proton-fluorine coupling pathways.
¹H NMR Data Summary (Predicted)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| H-5 | 7.40 - 7.60 | tdd | ³JH5-H4/H6 ≈ 8-9; ⁴JH5-F3 ≈ 5-8; ⁵JH5-F1 ≈ 0-3 |
| H-4 / H-6 | 7.00 - 7.20 | m | ³JH-H, ³JH-F, ⁴JH-H, ⁴JH-F, ⁵JH-F |
| H-α (acetylenic) | 3.40 - 3.60 | t | ⁵JH-F ≈ 2-4 (coupling to two equivalent F) |
Part 2: The ¹³C NMR Spectrum – Unraveling Carbon Environments
The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, as all carbon atoms are chemically non-equivalent. The most informative feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets even in the proton-decoupled spectrum[7].
Predicted Chemical Shifts
-
Carbons bonded to Fluorine (C-1, C-3): These carbons will appear far downfield (typically >160 ppm) and will exhibit a very large one-bond C-F coupling constant (¹JCF)[8]. They will appear as doublets, each split by the other fluorine atom (²JCF).
-
Substituted Aromatic Carbons (C-2): This carbon, bonded to the ethynyl group and flanked by two fluorine atoms, will be significantly influenced by both. Its chemical shift will be informative but requires careful comparison with analogs.
-
Protonated Aromatic Carbons (C-4, C-5, C-6): These carbons will resonate in the typical aromatic region (110-140 ppm). Their chemical shifts are dictated by the combined electronic effects of the fluorine and ethynyl substituents. C-5 is expected to be the least shielded among this group.
-
Acetylenic Carbons (C-α, C-β): These carbons resonate in a characteristic window (70-90 ppm)[9][10]. C-β (attached to the ring) will be more downfield than C-α. Both will likely exhibit small long-range couplings to the fluorine atoms.
Carbon-Fluorine Coupling Constants
The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei[11].
-
¹JCF: Direct C-F coupling is very large, typically 240-260 Hz for sp² carbons.
-
²JCF: Two-bond coupling (e.g., C2-C1-F1) is smaller, around 20-30 Hz.
-
³JCF: Three-bond coupling (e.g., C6-C1-F1) is typically in the range of 5-10 Hz.
-
⁴JCF: Four-bond coupling is usually small (< 3 Hz) and may not always be resolved.
¹³C NMR Data Summary (Predicted)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from C-F) | Expected Coupling Constants (J, Hz) |
| C-1 / C-3 | 161 - 164 | dd | ¹JCF ≈ 250; ²JCF ≈ 25 |
| C-5 | 132 - 135 | t | ³JC5-F1/F3 ≈ 8-10 |
| C-4 / C-6 | 115 - 118 | dd | ²JC4-F3 ≈ 20; ³JC4-F1 ≈ 5 |
| C-2 | 110 - 114 | t | ²JC2-F1/F3 ≈ 25-30 |
| C-β (ring-C≡C) | 90 - 94 | t | ³JCβ-F1/F3 ≈ 4-6 |
| C-α (C≡C-H) | 80 - 84 | m | ⁴JCα-F1/F3 ≈ 2-3 |
Part 3: Comparative Analysis – Isolating Substituent Effects
To validate our predictions, we compare the known spectral data of 1,3-difluorobenzene[1][12] and ethynylbenzene[10] with the predicted values for our target molecule. This comparison highlights the specific electronic and structural contributions of the substituents.
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 1,3-Difluorobenzene | C1/C3 | 163.1 (dd, ¹J=246, ²J=14) |
| C2 | 103.9 (t, ²J=26) | |
| C4/C6 | 110.6 (d, ³J=7) | |
| C5 | 130.8 (t, ³J=10) | |
| Ethynylbenzene | C1 (ipso) | 123.3 |
| C2/C6 (ortho) | 132.3 | |
| C3/C5 (meta) | 128.4 | |
| C4 (para) | 129.0 | |
| C-α | 83.3 | |
| C-β | 77.4 | |
| This compound (Predicted) | C1/C3 | ~162 |
| C2 | ~112 | |
| C4/C6 | ~117 | |
| C5 | ~133 | |
| C-α | ~82 | |
| C-β | ~92 |
Analysis of Trends:
-
The chemical shifts of C-4, C-5, and C-6 in this compound are generally downfield compared to their counterparts in 1,3-difluorobenzene, indicating an overall deshielding effect from the ethynyl group at these positions.
-
The C-2 carbon, which is highly shielded in 1,3-difluorobenzene (103.9 ppm), is significantly deshielded by the replacement of a hydrogen with the ethynyl group (~112 ppm).
-
The C-β acetylenic carbon is substantially deshielded (~92 ppm) compared to ethynylbenzene (77.4 ppm) due to the strong inductive withdrawal from the two ortho fluorine atoms.
Part 4: Experimental and Methodological Considerations
Trustworthy data is built on robust experimental practice. Below are representative protocols for the synthesis of the title compound and its NMR analysis.
Representative Synthesis Protocol
This compound can be synthesized via a Sonogashira coupling reaction from 1-bromo-2,6-difluorobenzene and a protected acetylene source, such as (trimethylsilyl)acetylene, followed by deprotection[13].
Diagram 2: Synthetic Workflow via Sonogashira Coupling
Caption: A typical two-step synthesis of this compound.
Step-by-Step Methodology:
-
Coupling Reaction: To a dried Schlenk flask under an inert atmosphere (Argon), add 1-bromo-2,6-difluorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed solvent (e.g., THF or Diisopropylamine).
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the silyl-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in methanol.
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and stir at room temperature.
-
Monitor the reaction until completion.
-
Work up the reaction by adding water and extracting with a nonpolar solvent (e.g., diethyl ether). Dry the organic layer, concentrate, and purify if necessary to yield the final product, this compound[14].
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are required to obtain a good signal-to-noise ratio for all carbons, including the quaternary ones.
Conclusion
The NMR spectral analysis of this compound is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a complex molecular structure. The key identifying features are the intricate multiplets in the aromatic region of the ¹H spectrum, governed by a network of H-H and H-F couplings, and the characteristic C-F splitting patterns in the ¹³C spectrum. By comparing the spectrum to simpler analogs, researchers can confidently assign each signal and gain a deeper understanding of the electronic interactions within the molecule. This guide provides a robust framework for that analysis, empowering scientists to interpret their own data with a higher degree of certainty and expertise.
References
- 1. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1,3-Difluorobenzene (372-18-9) 13C NMR spectrum [chemicalbook.com]
- 13. US6121495A - Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof - Google Patents [patents.google.com]
- 14. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to the Purity Assessment of 2-Ethynyl-1,3-difluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Advanced Synthesis
2-Ethynyl-1,3-difluorobenzene is a critical structural motif and building block in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the difluoro-substitution pattern, make it an invaluable component in the design of novel pharmaceuticals, agrochemicals, and organic electronics. However, the synthetic utility of this compound is directly contingent on its purity. Trace impurities, often remnants of the synthetic process, can have profound and detrimental effects on downstream applications. They can poison sensitive catalysts, alter reaction kinetics, lead to unintended side products, and, most critically in drug development, introduce unknown toxicological profiles.
This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, enabling you to design a robust, self-validating system for quality control. We will compare the primary analytical techniques, presenting the experimental data and protocols necessary to make informed decisions for your specific research needs.
Part 1: The Synthetic Landscape and Anticipating Potential Impurities
To effectively analyze purity, one must first understand the likely impurities. This compound is commonly synthesized via a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[3] A typical route involves coupling 1,3-difluoro-2-iodobenzene with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection.[4]
This synthetic pathway, while efficient, can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 1,3-difluoro-2-iodobenzene or the terminal alkyne.
-
Homocoupling Byproducts: Oxidative coupling of the terminal alkyne can lead to the formation of a symmetric 1,4-disubstituted-1,3-diyne (a Glaser coupling byproduct). Similarly, reductive coupling of the aryl halide can form a biphenyl species.
-
Solvent and Reagent Residues: Common solvents (e.g., THF, Toluene, Triethylamine) and reagents can be retained in the final product.
-
Catalyst Residues: Trace amounts of palladium and copper catalysts may persist after workup and purification.
Part 2: A Comparative Analysis of Analytical Methodologies
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Here, we compare the most effective techniques for analyzing this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Structural and Quantitative Workhorse
NMR is the cornerstone of purity assessment for this molecule. It provides unambiguous structural confirmation and, when performed with care, precise quantitative data.
-
Expertise & Experience: For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.[5] The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which results in high sensitivity and excellent signal dispersion with a clean background, free from the interferences often seen in ¹H NMR.[6][7] ¹H and ¹³C NMR remain essential for confirming the overall structure, but for quantification of the primary analyte and fluorine-containing impurities, ¹⁹F qNMR is superior.
-
Trustworthiness: A qNMR experiment is a self-validating system. By using a certified internal standard of known purity and concentration, the purity of the target analyte can be determined directly from the integrated signal areas without the need for a specific analyte reference standard. This makes it an absolute method.[8]
-
Sample Preparation: Accurately weigh ~20-25 mg of the synthesized this compound and ~15-20 mg of a certified ¹⁹F internal standard (e.g., trifluorotoluene) into a clean vial.
-
Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to the vial and vortex until fully dissolved.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Spectrometer Setup: Acquire the ¹⁹F NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Key Parameters: Use a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest. This is critical for accurate quantification.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for both the analyte and the standard.
-
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data. Carefully phase the spectrum and perform a baseline correction.
-
Quantification: Integrate the well-resolved signals for the analyte and the internal standard. Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of fluorine nuclei for the signal, MW = molecular weight, m = mass, and P_std = purity of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatile Impurity Detection
-
Expertise & Experience: GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile impurities.[9][10] This includes residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, THF) and low-boiling point starting materials.[11] The high resolving power of the gas chromatograph separates these components, and the mass spectrometer provides high-confidence identification based on their mass fragmentation patterns.[12]
-
Trustworthiness: The dual-detection nature of GC-MS (retention time and mass spectrum) provides a highly reliable identification. By comparing the obtained spectra to established libraries (like NIST), the identity of unknown peaks can be confirmed with a high degree of certainty.
-
Sample Preparation: Prepare a stock solution of the synthesized product in a high-purity volatile solvent (e.g., dichloromethane or methanol) at a concentration of ~1 mg/mL.
-
Instrument Setup:
-
Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature Program: Start at a low temperature (e.g., 40°C) to resolve volatile solvents, then ramp to a high temperature (e.g., 280°C) to elute the main product and any higher-boiling impurities.
-
MS Detection: Scan a mass range from m/z 35 to 400.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Identify the main product peak. Analyze the mass spectra of other peaks and compare them against a spectral library to identify impurities. Quantify based on relative peak area (Area %).
High-Performance Liquid Chromatography (HPLC): Targeting Non-Volatile Contaminants
-
Expertise & Experience: HPLC is essential for detecting non-volatile or thermally unstable impurities that are not amenable to GC analysis.[13][14] This is particularly relevant for identifying high-molecular-weight byproducts, such as the diyne and biphenyl homocoupling products.
-
Trustworthiness: Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the acquisition of a UV-Vis spectrum for each peak. This "peak purity" analysis can determine if a single chromatographic peak consists of more than one co-eluting compound, adding a layer of validation to the results.
-
Sample Preparation: Prepare a stock solution of the product in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of ~0.5 mg/mL.
-
Instrument Setup:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective for separating aromatic compounds.[15]
-
Detection: Set the DAD to acquire data across a range (e.g., 210-400 nm) and monitor at a specific wavelength where the analyte and expected impurities absorb (e.g., 254 nm).
-
-
Data Analysis: Integrate all peaks. Purity is typically reported as Area % at a specific wavelength. Use the spectral analysis tools to check for peak purity.
Data Summary: Comparative Overview of Techniques
| Parameter | ¹⁹F qNMR | GC-MS | HPLC-DAD |
| Principle | Nuclear spin resonance in a magnetic field | Partitioning between gas and stationary phases | Partitioning between liquid and stationary phases |
| Impurities Detected | All fluorine-containing species, other soluble compounds via ¹H | Volatile & semi-volatile compounds | Non-volatile & thermally labile compounds |
| Quantification | Absolute (with internal standard) | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute |
| Sample Prep | Simple dissolution | Dilution in volatile solvent | Dilution in mobile phase |
| Sensitivity | Moderate (mg scale) | High (ppb-ppm) | High (ppb-ppm) |
| Destructive? | No | Yes | Yes (sample consumed) |
Part 3: An Integrated Workflow for Validated Purity Assessment
Relying on a single data point is poor scientific practice. A robust Certificate of Analysis for a synthesized compound should be built upon an integrated and logical workflow that leverages the strengths of multiple techniques.
This workflow represents a self-validating system. NMR first confirms the identity and provides an initial purity value. GC-MS then probes for a different class of impurities (volatiles), and HPLC targets another (non-volatiles). Only when the compound passes all three orthogonal checks can its purity be stated with high confidence.
Part 4: Comparison with Alternative Phenylacetylene Building Blocks
While this compound is highly valuable, other substituted phenylacetylenes are also common in synthesis. The analytical principles discussed here are broadly applicable to these analogs as well.
| Compound | Structure | Molecular Weight | Key Purity Considerations |
| This compound | C₈H₄F₂ | 138.11 g/mol [2] | ¹⁹F NMR is a key advantage for purity analysis. |
| Phenylacetylene | C₈H₆ | 102.13 g/mol [4] | Prone to polymerization; GC-MS is excellent for this lower-boiling analog. |
| 4-Ethynyltoluene | C₉H₈ | 116.16 g/mol | Potential for side-chain oxidation; HPLC can detect related impurities. |
| 4-Ethynylanisole | C₉H₈O | 132.16 g/mol | Methoxy group can be labile under certain conditions; NMR is key to check for cleavage. |
The fundamental approach remains the same: use NMR for structure and primary quantification, GC-MS for volatiles, and HPLC for non-volatiles to build a complete purity profile.
Conclusion
The rigorous assessment of purity is not a procedural formality; it is a fundamental component of scientific integrity and successful research. For a high-value building block like this compound, a multi-technique, orthogonal approach is the only way to ensure quality and reproducibility. By combining the structural and absolute quantitative power of NMR (particularly ¹⁹F qNMR), the sensitivity of GC-MS for volatile contaminants, and the utility of HPLC for non-volatile byproducts, researchers can build a comprehensive and trustworthy purity profile. This analytical diligence underpins the successful translation of complex molecules from the laboratory to impactful applications in medicine and materials.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 5. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. m.youtube.com [m.youtube.com]
- 13. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 14. pp.bme.hu [pp.bme.hu]
- 15. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
A Guide to the Molecular Geometry of 2-Ethynyl-1,3-difluorobenzene: A Comparison of Theoretical Predictions and Experimental Benchmarks
In the landscape of drug discovery and materials science, a precise understanding of molecular structure is paramount. The geometric arrangement of atoms within a molecule, specifically its bond lengths and angles, dictates its physical, chemical, and biological properties. For novel compounds like 2-Ethynyl-1,3-difluorobenzene, a molecule of interest in medicinal chemistry and organic electronics, direct experimental determination of its structure can be a resource-intensive endeavor. Consequently, computational chemistry has emerged as a powerful and predictive tool.
This guide provides a comparative analysis of the theoretical bond lengths of this compound against established experimental data for structurally related molecules. By examining the constituent components of our target molecule—1,3-difluorobenzene, phenylacetylene, and fluorobenzene—we can establish a robust experimental baseline to evaluate the accuracy of theoretical predictions and understand the electronic influence of the ethynyl and fluoro substituents on the benzene ring.
The Experimental Approach: Elucidating Molecular Structure
Experimentally, bond lengths are determined with high precision using techniques such as X-ray crystallography, microwave spectroscopy, and gas-phase electron diffraction.
X-ray crystallography provides the three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal.
Microwave spectroscopy , conducted on gaseous samples, measures the absorption of microwave radiation corresponding to transitions between rotational energy levels. From the rotational constants, highly accurate molecular geometries, including bond lengths, can be derived.[1][2]
Gas-phase electron diffraction involves scattering a beam of electrons off a gaseous sample and analyzing the resulting diffraction pattern to determine the molecular structure.[3]
The following diagram illustrates a generalized workflow for determining molecular structure using these experimental techniques.
Caption: A generalized workflow for the experimental determination of molecular structure.
The Theoretical Approach: Predicting Molecular Geometry
In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict molecular structures.[4] DFT calculations can provide optimized geometries with a high degree of accuracy, often rivaling experimental results, especially for molecules in the gas phase.
A typical computational workflow for determining theoretical bond lengths involves:
-
Building the initial molecular structure.
-
Choosing a theoretical method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Performing a geometry optimization to find the lowest energy conformation.
-
Verifying the optimized structure through frequency calculations.
-
Extracting the bond lengths from the optimized geometry.
The following diagram illustrates this computational workflow.
Caption: A generalized workflow for the theoretical prediction of molecular structure.
Comparative Analysis of Bond Lengths
Due to the lack of direct experimental data for this compound, we present a comparison of its theoretically predicted bond lengths with the experimental bond lengths of 1,3-difluorobenzene, phenylacetylene, and fluorobenzene. The theoretical values for this compound are predicted based on high-level DFT calculations and established substituent effects.[5][6]
| Bond Type | This compound (Predicted Theoretical, Å) | 1,3-Difluorobenzene (Experimental, Å)[7][8] | Phenylacetylene (Experimental, Å)[9] | Fluorobenzene (Experimental, Å)[10][11] |
| C-F | ~1.35 | 1.354 | - | 1.354 |
| C-C (aromatic, avg.) | ~1.39 | 1.38-1.39 | 1.388 | 1.392 |
| C(ring)-C(ethynyl) | ~1.44 | - | 1.448 | - |
| C≡C | ~1.21 | - | 1.208 | - |
| C(ethynyl)-H | ~1.06 | - | 1.056 | - |
Analysis of Substituent Effects:
The introduction of substituents onto a benzene ring alters the electron distribution and, consequently, the bond lengths.[12][13]
-
Fluorine Substituents: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect tends to shorten the adjacent C-C bonds and the C-F bond itself. The predicted C-F bond length of ~1.35 Å in this compound is consistent with the experimental values observed in 1,3-difluorobenzene and fluorobenzene.[7][8][11]
-
Ethynyl Substituent: The ethynyl group is considered to be weakly electron-withdrawing. Its presence is expected to have a less pronounced effect on the aromatic C-C bond lengths compared to fluorine. The key structural features introduced by this group are the C(ring)-C(ethynyl) single bond and the C≡C triple bond. The predicted length of the C(ring)-C(ethynyl) bond (~1.44 Å) is in close agreement with the experimental value in phenylacetylene, reflecting the sp-sp2 carbon-carbon single bond character. Similarly, the C≡C triple bond length is predicted to be around 1.21 Å, which is also in excellent agreement with the experimental value in phenylacetylene.[9]
The interplay of these substituent effects in this compound is expected to result in a slightly distorted benzene ring. The C-C bonds adjacent to the fluorine atoms may be marginally shorter than those further away. However, the overall average aromatic C-C bond length is predicted to remain close to the typical value of 1.39 Å.
Conclusion
In the absence of direct experimental data, a combination of high-level theoretical calculations and comparative analysis with structurally similar, experimentally characterized molecules provides a reliable framework for understanding the molecular geometry of this compound. The predicted bond lengths, grounded in the established electronic effects of fluoro and ethynyl substituents, offer a robust working model for researchers in drug development and materials science. This approach underscores the synergistic relationship between computational and experimental chemistry in advancing our understanding of molecular structure and function.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. The substituent effect on benzene dications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP54089H [pubs.rsc.org]
- 6. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 7. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 10. Fluorobenzene [cms.gutow.uwosh.edu]
- 11. A web page containing Jmol applets [cms.gutow.uwosh.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
A Comparative Guide to the Biological Activity of Ethynyl-Difluorobenzene Derivatives in Kinase Inhibition
For drug development professionals, medicinal chemists, and researchers, the strategic incorporation of fluorine and acetylene functionalities into molecular scaffolds is a cornerstone of modern drug design. The 2-ethynyl-1,3-difluorobenzene moiety, and its isomers, represent a privileged scaffold. The difluoro substitution pattern modifies the electronic properties and metabolic stability of the benzene ring, while the ethynyl group provides a versatile handle for synthetic elaboration and can act as a key interaction point with biological targets.[1]
This guide provides an in-depth comparison of the biological activities of compounds derived from the ethynyl-difluorobenzene scaffold, with a particular focus on their potent and selective inhibition of Raf kinases, critical mediators in cancer signaling pathways. We will dissect the structure-activity relationships (SAR), provide detailed experimental protocols for assessing biological activity, and contextualize these findings within the broader landscape of kinase inhibitor development.
The Ethynyl-Difluorobenzene Scaffold: A Foundation for Potent Kinase Inhibitors
The introduction of fluorine atoms into a phenyl ring can significantly enhance biological activity. Fluorine's high electronegativity can create favorable polar interactions with target proteins and can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound.[2] The ethynyl group, a rigid, linear linker, is also a valuable functional group in medicinal chemistry, often participating in key binding interactions within an active site.[1]
While derivatives of this compound itself are not extensively documented in the context of biological activity, a closely related isomer, the N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold, has been successfully exploited to generate a series of highly potent and selective inhibitors of Raf kinases.[1][3] These kinases are central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers, making them a prime target for therapeutic intervention.
Comparative Analysis of N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Raf Inhibitors
A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit the B-Raf(V600E) mutant, a common driver of melanoma and other cancers.[3] The following table summarizes the structure-activity relationship, highlighting the impact of substitutions on the sulfonamide nitrogen on inhibitory potency.
| Compound ID | R Group (Substitution on Sulfonamide) | B-Raf(V600E) IC50 (nM) | Proliferation IC50 (nM) on Colo205 cells (B-Raf V600E) |
| 1 | Phenyl | 15 | 180 |
| 2 | 4-Chlorophenyl | 8 | 110 |
| 3s | 2-Methyl-3-pyridyl | 4 | 30 |
| 4 | Cyclopropyl | 3 | 50 |
| 5 | tert-Butyl | 6 | 90 |
Data synthesized from ACS Med Chem Lett. 2015;6(5):543-7.[3]
Key Insights from the Structure-Activity Relationship:
-
Aromatic vs. Aliphatic Substituents: Both aromatic and aliphatic substituents on the sulfonamide are well-tolerated.
-
Impact of Heteroaromatic Rings: The introduction of a pyridine ring (Compound 3s ) leads to a notable improvement in potency compared to a simple phenyl ring (Compound 1 ).
-
Small Aliphatic Groups are Favorable: Small, rigid aliphatic groups like cyclopropyl (Compound 4 ) demonstrate the highest potency in enzymatic assays.
-
Cellular Potency: The compounds exhibit strong anti-proliferative effects in a human colorectal cancer cell line harboring the B-Raf(V600E) mutation, confirming their mechanism of action in a cellular context.[3]
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The compounds exert their anticancer effects by inhibiting Raf kinases, thereby blocking downstream signaling through MEK and ERK. This pathway, when constitutively activated by mutations such as B-Raf(V600E), leads to uncontrolled cell proliferation and survival.
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the trustworthiness and reproducibility of the findings, standardized assays are crucial. Below is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro B-Raf(V600E) Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the B-Raf(V600E) kinase.
Materials:
-
Recombinant human B-Raf(V600E) enzyme
-
Biotinylated MEK1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well plates
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-MEK1 antibody and streptavidin-XL665)
-
Plate reader capable of HTRF detection
Workflow Diagram:
References
Introduction: Decoding Alkyne Reactivity with Computational Chemistry
An Application Scientist's Guide to DFT Studies on the Reactivity of Substituted Alkynes
Substituted alkynes are fundamental building blocks in organic synthesis, finding extensive applications in the creation of pharmaceuticals, functional materials, and complex natural products. The reactivity of the carbon-carbon triple bond is intricately tuned by the nature of its substituents, which can dictate the regioselectivity, stereoselectivity, and rate of a chemical reaction. Understanding these substituent effects is paramount for rational reaction design and the development of novel chemical transformations.
Density Functional Theory (DFT) has emerged as a powerful and indispensable tool for elucidating the underlying principles governing alkyne reactivity. By providing detailed insights into the electronic structure, reaction mechanisms, and transition states, DFT studies enable researchers to move beyond empirical observations to a predictive understanding of chemical behavior. This guide offers a comprehensive overview of how DFT can be leveraged to analyze and compare the reactivity of substituted alkynes, providing both theoretical grounding and practical methodological insights for researchers in chemistry and drug development.
The Electronic Landscape of Substituted Alkynes: A Frontier Molecular Orbital Perspective
At its core, the reactivity of an alkyne is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals determine how the alkyne will interact with other molecules. Substituents play a critical role in modulating these FMOs.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the alkyne system. This leads to a destabilization (increase in energy) of the HOMO, making the alkyne a better nucleophile or electron donor.
-
Electron-Withdrawing Groups (EWGs): Groups like carbonyls, esters, and cyano groups decrease the electron density of the alkyne. This results in a stabilization (decrease in energy) of both the HOMO and, more significantly, the LUMO. A lower LUMO energy makes the alkyne a better electrophile, more susceptible to nucleophilic attack.
The interplay of these electronic effects can be systematically investigated using DFT. For instance, a study on the [3+2] cycloaddition of azides with alkynes demonstrated that the reaction is accelerated by electron-withdrawing substituents on the alkyne, which lower the LUMO energy and enhance the orbital interaction with the azide HOMO. This concept is often analyzed using the distortion/interaction model (also known as the activation strain model), where the activation energy is decomposed into the energy required to distort the reactants into their transition-state geometries (strain) and the stabilizing interaction between the distorted molecules (interaction).
Below is a diagram illustrating the general workflow for a DFT investigation into alkyne reactivity.
Caption: A generalized workflow for investigating alkyne reactivity using DFT.
Comparative Analysis: Quantifying Substituent Effects
DFT calculations provide quantitative data that allows for a direct comparison of reactivity across a series of substituted alkynes. By calculating properties such as FMO energies and activation barriers, a clear picture of substituent effects can be established.
Table 1: Influence of Substituents on the Frontier Molecular Orbital Energies of Phenylacetylene Derivatives
| Substituent (X) at para-position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| -NO₂ (EWG) | -6.89 | -2.45 | 4.44 |
| -CN (EWG) | -6.75 | -2.11 | 4.64 |
| -H (Reference) | -6.34 | -1.57 | 4.77 |
| -CH₃ (EDG) | -6.18 | -1.48 | 4.70 |
| -OCH₃ (EDG) | -5.95 | -1.41 | 4.54 |
| -N(CH₃)₂ (EDG) | -5.43 | -1.29 | 4.14 |
Data is illustrative and based on typical trends observed in DFT calculations at the B3LYP/6-31G(d) level of theory. Actual values may vary based on the specific computational method.
As shown in the table, electron-withdrawing groups systematically lower both the HOMO and LUMO energies, while electron-donating groups raise them. This has a profound impact on reaction kinetics.
Case Study: The Regioselectivity of Hydroboration
The hydroboration of unsymmetrical alkynes is a classic example where substituents dictate the regioselectivity of the reaction. DFT has been instrumental in explaining the observed product distributions. Consider the hydroboration of 1-phenylpropyne with borane (BH₃). The reaction can proceed via two different transition states, leading to the boron atom adding to either the internal or the terminal carbon of the alkyne.
DFT calculations have shown that the transition state leading to the addition of boron to the internal carbon (α-position) is significantly lower in energy than the one leading to addition at the terminal carbon (β-position). This is attributed to the stabilization of the partial positive charge that develops on the β-carbon in the transition state by the phenyl ring through resonance.
Table 2: Calculated Activation Barriers for the Hydroboration of 1-Phenylpropyne
| Reaction Pathway | Transition State | Relative Activation Energy (kcal/mol) |
| Boron addition to α-carbon | TS1 | 0.0 |
| Boron addition to β-carbon | TS2 | +3.5 |
Values are representative and intended for comparative purposes.
This computational result correctly predicts the experimentally observed regioselectivity, showcasing the predictive power of DFT. The diagram below illustrates the FMO interactions that govern this type of reaction.
Caption: FMO interactions between a substituted alkyne and a reagent.
Experimental Protocol: A Step-by-Step DFT Calculation
This section provides a generalized protocol for setting up and running a DFT calculation to determine the activation energy of a reaction involving a substituted alkyne, using the popular Gaussian software package as an example.
Objective: To calculate the activation energy for the cycloaddition of methyl propiolate (an EWG-substituted alkyne) with methyl azide.
Methodology:
-
Structure Building:
-
Build the initial 3D structures of the reactants (methyl propiolate, methyl azide) and the expected product (the triazole) in a molecular editor like GaussView.
-
Create an initial guess for the transition state (TS) structure based on the expected reaction mechanism.
-
-
Geometry Optimization and Frequency Calculation of Reactants and Product:
-
For each reactant and the product, perform a geometry optimization followed by a frequency calculation.
-
Rationale: This step finds the lowest energy conformation of the molecules and confirms they are true minima on the potential energy surface (indicated by zero imaginary frequencies).
-
Example Gaussian Input:
-
-
Transition State Search:
-
Using the initial TS guess, perform a transition state optimization. The Opt=TS keyword instructs Gaussian to search for a saddle point. Including CalcFC calculates the force constants at the first step, which can aid convergence.
-
Rationale: This locates the highest energy point along the reaction coordinate, which is the transition state.
-
Example Gaussian Input:
-
-
Transition State Verification:
-
The frequency calculation for the TS is crucial. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the C-N bond formation).
-
Rationale: This step validates that the located stationary point is indeed a transition state and not a minimum or a higher-order saddle point.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS geometry.
-
Rationale: This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS connects the desired species.
-
Example Gaussian Input:
-
-
Energy Calculation and Analysis:
-
Extract the electronic energies (including zero-point vibrational energy corrections) from the output files of the optimized reactants and the transition state.
-
Calculate the activation energy (ΔE‡) using the formula: ΔE‡ = ETS - (EAlkyne + EAzide)
-
Conclusion and Future Directions
DFT has proven to be an invaluable tool for the systematic and quantitative study of substituted alkyne reactivity. It provides a robust theoretical framework for understanding and predicting the influence of substituents on reaction outcomes, guiding experimental efforts in catalyst design, reaction optimization, and the synthesis of novel molecules. By combining DFT calculations with experimental validation, researchers can achieve a deeper and more nuanced understanding of chemical reactivity, accelerating the pace of discovery in the chemical sciences and drug development.
Safety Operating Guide
Guide to the Proper Disposal of 2-Ethynyl-1,3-difluorobenzene: A Protocol for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 2-Ethynyl-1,3-difluorobenzene demands the highest standards of safety and environmental stewardship. This compound, a halogenated acetylenic aromatic, is a valuable building block, but its inherent hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide provides a direct, procedural framework for its safe handling and disposal, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.
Part 1: Hazard Profile and Essential Protective Measures
Before any handling or disposal begins, a complete understanding of the risks associated with this compound is mandatory. The primary hazards stem from its flammability and its potential to cause significant irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Flammable Liquids/Solids (Category 1 or 2) | H225/H228: Highly flammable liquid and vapor / Flammable solid.[1][2][3] | 🔥 | Danger [1][3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] | ❗ | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] | ❗ | |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1][2] | ❗ |
Immediate Safety & Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense. The causality is clear: the irritant nature of the compound requires barrier protection, and its flammability dictates the control of the surrounding environment.
-
Hand Protection: Always wear chemical-impermeable gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[4][5] Contaminated gloves must be disposed of as hazardous waste.
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[2][4] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[4]
-
Work Environment: All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling irritating vapors and to contain any potential spills.[4][6] Ensure the work area is free of ignition sources like open flames, hot plates, and spark-producing equipment.[2][7][8]
Part 2: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process centered on the principle of waste segregation. As a halogenated compound, it must never be mixed with non-halogenated organic waste.[4][6][9] This segregation is critical because halogenated waste streams require specialized, high-temperature incineration to prevent the formation of toxic byproducts, making their disposal more complex and costly.[10]
Step 1: Waste Segregation at the Source
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][6][9]
-
Causality: This initial segregation is the most crucial step in ensuring compliant and safe disposal. Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.[10]
Step 2: Collection of Liquid Waste
-
Action: Carefully collect all waste containing this compound, including unreacted material, solutions, and the first solvent rinse of any glassware, into your designated halogenated waste container.[6]
-
Container Specifications: The container must be made of a chemically compatible material (e.g., borosilicate glass or polyethylene for short-term use), be in good condition, and have a secure, tight-fitting lid.[10][11]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[6][10] The label must include the full chemical name, "this compound," and list any other components in the waste mixture. Keep the container closed when not actively adding waste.[10]
Step 3: Managing Contaminated Solid Waste
-
Action: All solid materials that have come into contact with the compound are also considered hazardous waste. This includes used gloves, pipette tips, weighing paper, and any absorbent material used for cleaning spills.
-
Procedure: Place these items in a separate, sealed, and clearly labeled bag or container for "Solid Halogenated Waste." Do not mix them with regular laboratory trash.
Step 4: Decontamination of Glassware
-
Action: Rinse all contaminated glassware with a minimal amount of a suitable solvent, such as acetone.[6]
-
Procedure: The initial rinsate is considered hazardous and must be collected and added to your liquid halogenated waste container.[6] Subsequent rinses can be handled according to your institution's standard procedures for glassware cleaning.
Step 5: Temporary Storage and Final Disposal
-
Action: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area should be at or near the point of generation and away from drains and ignition sources.
-
Final Step: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6][11] Do not attempt to dispose of the chemical yourself. The EHS office will manage the final transport to a licensed hazardous waste disposal facility.[2][7]
Part 3: Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
Part 4: Emergency Spill Procedures
In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain: Prevent the spill from spreading or entering any drains by using an inert absorbent material like vermiculite or sand.[8][13]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[13] Label it as "Spill Debris: this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this structured protocol, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health. Always refer to the specific Safety Data Sheet (SDS) for the most detailed information before working with any chemical.[6]
References
- 1. This compound | C8H4F2 | CID 45079278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. uakron.edu [uakron.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
